molecular formula C32H40N6O7 B12428689 Mal-Phe-C4-Val-Cit-PAB

Mal-Phe-C4-Val-Cit-PAB

Katalognummer: B12428689
Molekulargewicht: 620.7 g/mol
InChI-Schlüssel: AJKAEJUDCVBLSZ-SVEHJYQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-Phe-C4-Val-Cit-PAB is a useful research compound. Its molecular formula is C32H40N6O7 and its molecular weight is 620.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H40N6O7

Molekulargewicht

620.7 g/mol

IUPAC-Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C32H40N6O7/c1-20(2)29(37-26(40)7-3-5-21-10-14-24(15-11-21)38-27(41)16-17-28(38)42)31(44)36-25(6-4-18-34-32(33)45)30(43)35-23-12-8-22(19-39)9-13-23/h8-17,20,25,29,39H,3-7,18-19H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t25-,29-/m0/s1

InChI-Schlüssel

AJKAEJUDCVBLSZ-SVEHJYQDSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Kanonische SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Herkunft des Produkts

United States

Foundational & Exploratory

The Linchpin of Controlled Release: A Technical Guide to the PAB Spacer in Mal-Phe-C4-Val-Cit-PAB Self-Immolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs), the linker technology responsible for tethering a potent cytotoxic payload to a monoclonal antibody is of paramount importance. Its design dictates the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell. This technical guide provides an in-depth exploration of the crucial role of the p-aminobenzyl (PAB) spacer in the self-immolation of the widely utilized Mal-Phe-C4-Val-Cit-PAB linker system.

The this compound linker is a sophisticated construct engineered for conditional drug release. It comprises several key components: a maleimide (B117702) (Mal) group for conjugation to the antibody, a stable peptide sequence (Phe-C4-Val-Cit) that is recognized and cleaved by specific lysosomal proteases, and the self-immolative PAB spacer directly connected to the cytotoxic drug. The elegant mechanism of this linker ensures that the highly toxic payload remains inactive and securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.

The Mechanism of Self-Immolation: An Electron-Driven Cascade

The release of the cytotoxic payload is a precisely orchestrated event that occurs within the lysosomal compartment of cancer cells. After the ADC binds to a specific antigen on the cancer cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome sets the stage for the linker's cleavage.

The dipeptide sequence, valine-citrulline (Val-Cit), is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells.[1] Cathepsin B cleaves the amide bond between the citrulline residue and the PAB spacer. This enzymatic cleavage is the critical trigger that initiates the self-immolation process.

Upon cleavage, a free aniline (B41778) nitrogen is exposed on the PAB spacer. This initiates a rapid and spontaneous electronic cascade known as a 1,6-elimination reaction.[2][3] The electron-donating character of the newly formed aniline group facilitates the collapse of the spacer, leading to the formation of an unstable intermediate. This intermediate promptly fragments, releasing the unmodified active drug, carbon dioxide, and aza-quinone methide.[4] This "self-immolative" nature ensures a clean and efficient release of the payload at the site of action.

Self_Immolation_Mechanism ADC Antibody-Drug Conjugate (ADC) in circulation (stable) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Triggered_Linker Linker with Exposed Aniline on PAB Cleavage->Triggered_Linker Self_Immolation 1,6-Elimination (Self-Immolation) Triggered_Linker->Self_Immolation Released_Payload Active Cytotoxic Payload Self_Immolation->Released_Payload Byproducts CO2 + Aza-quinone Methide Self_Immolation->Byproducts

Mechanism of ADC action and PAB spacer self-immolation.

Quantitative Analysis of Linker Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in plasma and the kinetics of its cleavage and self-immolation within the target cell. While specific kinetic data for the complete this compound linker is often proprietary and context-dependent (e.g., the specific antibody and payload), the following tables summarize representative quantitative data for Val-Cit-PAB-based linkers to provide a comparative perspective.

Parameter Linker System Value Experimental Conditions Reference
Cleavage Half-Life Val-Cit-PAB-Doxorubicin~6 minutesIn vitro enzymatic assay with cathepsin B
Cleavage Half-Life Val-Cit Linker~240 minutesIn vitro study
Plasma Stability (Half-Life) Phe-Lys-PAB-MMAE ADC~12.5 hoursIn mouse plasma[1]
Plasma Stability (Half-Life) Val-Cit-PAB-MMAE ADC~80 hoursIn mouse plasma[1]
Plasma Stability (Half-Life) Phe-Lys-PAB-MMAE ADC~30 daysIn human plasma[1]
Plasma Stability (Half-Life) Val-Cit-PAB-MMAE ADC~230 daysIn human plasma[1]

Note: The stability and cleavage kinetics can be significantly influenced by the specific antibody, payload, and the overall structure of the ADC.

Experimental Protocols

The validation of the PAB spacer's self-immolative mechanism and the characterization of the ADC's performance require a series of well-defined experiments. Below are detailed methodologies for key assays.

I. Cathepsin B-Mediated Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage by cathepsin B, simulating the lysosomal environment.

Materials:

  • Antibody-Drug Conjugate (ADC) with this compound linker

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved linker-payload, and free payload.

  • Quantify the peak areas to determine the percentage of cleavage over time.

Cathepsin_B_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ADC Prepare ADC Stock Solution Mix Combine ADC and Activated Enzyme Prep_ADC->Mix Activate_Enzyme Activate Cathepsin B in Assay Buffer (37°C) Activate_Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile/Internal Standard Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Peak Areas (Intact ADC, Released Payload) HPLC->Quantify Kinetics Determine Cleavage Kinetics Quantify->Kinetics

Workflow for Cathepsin B cleavage assay.

II. In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Materials:

  • ADC

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At specified time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma-ADC mixture.

  • Immediately quench any enzymatic activity by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove plasma proteins.

  • Wash the captured ADC to remove any non-specifically bound proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

III. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.[5][6]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Treat the cells with the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The p-aminobenzyl (PAB) spacer is a critical component of the this compound linker, enabling the controlled and efficient release of cytotoxic payloads within target cancer cells. Its self-immolative mechanism, triggered by the enzymatic cleavage of the adjacent Val-Cit dipeptide, ensures that the active drug is liberated in its unmodified form, maximizing its therapeutic potential while minimizing systemic toxicity. The robust performance of the PAB spacer, validated through extensive preclinical and clinical research, underscores its importance in the design of next-generation antibody-drug conjugates. A thorough understanding and rigorous experimental validation of its function are essential for the successful development of these promising cancer therapies.

References

Stability of the Mal-Phe-C4-Val-Cit-PAB Linker in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mal-Phe-C4-Val-Cit-PAB linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. Its stability in systemic circulation is paramount to ensure efficacy and minimize off-target toxicity. This technical guide provides an in-depth analysis of the stability of this linker system in human plasma, focusing on its core components, mechanisms of degradation, and the experimental protocols used for its evaluation.

The linker's design incorporates two primary elements susceptible to cleavage: the maleimide (B117702) group, which attaches the linker to the antibody, and the Val-Cit dipeptide, the intended site for enzymatic cleavage within the target cell. Understanding the stability of each component in human plasma is crucial for the development of safe and effective ADCs.

Quantitative Data on Linker Stability

The Val-Cit-PAB component of the linker is widely recognized for its high degree of stability in human plasma.[1][2] This is in stark contrast to its known instability in rodent plasma, a critical consideration for preclinical modeling.[1] While specific quantitative data for the complete this compound linker is not extensively published, data from ADCs with similar peptide linkers, such as Trastuzumab deruxtecan (B607063) (T-DXd), provide a strong indication of the expected stability. T-DXd, which utilizes a tetrapeptide-based cleavable linker, demonstrates exceptional stability, with only a minimal amount of payload being released over an extended period in human plasma.[3]

ADC/Linker TypePlasma SourceMethodStability MetricResultReference
Trastuzumab deruxtecan (T-DXd) (Tetrapeptide Linker)HumanNot Specified% Payload Released2.1% after 21 days[3]
Val-Cit Linker (General)HumanNot SpecifiedQualitative Assessment"Excellent stability"[1]
Silyl ether-based MMAE conjugateHumanNot SpecifiedHalf-life (t1/2)>7 days[1]
Hydrazone LinkerHumanNot SpecifiedHalf-life (t1/2)2-3 days[4]

This table summarizes available data for similar cleavable linkers to provide a comparative context for the expected stability of the this compound system in human plasma.

Mechanisms of Linker Instability in Plasma

There are two primary pathways through which the this compound linker can lose its integrity in human plasma, leading to premature payload release.

Peptide Linker Cleavage (Val-Cit)

The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of tumor cell lysosomes.[5][6] The pH of human blood (around 7.4) is not optimal for the activity of these enzymes, contributing to the high stability of the Val-Cit linker in circulation.[5] However, some level of premature cleavage can be mediated by other plasma enzymes, such as human neutrophil elastase.[7]

Maleimide Linkage Instability

The maleimide group is used to conjugate the linker-drug to cysteine residues on the monoclonal antibody via a Michael addition reaction. The resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction.[8] This reaction is reversible and can lead to the deconjugation of the entire linker-payload from the antibody.[8] The detached linker-drug can then potentially bind to other thiol-containing proteins in the plasma, such as albumin, leading to off-target toxicity.[9]

To address this instability, various strategies have been developed, including the use of self-hydrolyzing maleimides that rapidly form a stable ring-opened structure, preventing the retro-Michael reaction.

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC linker in human plasma is a critical step in preclinical development. The general approach involves incubating the ADC in plasma at 37°C and monitoring changes over time.

In Vitro Plasma Stability Assay

Objective: To quantify the release of the payload from the ADC and/or the loss of intact ADC in human plasma over a defined period.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (typically citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Analytical instrumentation (LC-MS/MS, ELISA, or HPLC)

Methodology:

  • Preparation: The ADC is diluted to a final concentration (e.g., 1 mg/mL) in pre-warmed human plasma.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: At each time point, the reaction in the aliquot is quenched, often by immediate freezing or dilution in a cold buffer. The ADC is then typically isolated from the plasma matrix. This can be achieved through methods like affinity capture using Protein A/G beads or antigen-coated magnetic beads.[8][9]

  • Analysis: The processed samples are analyzed to determine the concentration of intact ADC, free payload, or the drug-to-antibody ratio (DAR).

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for ADC analysis.[6][10][11] It can be used to quantify the amount of free payload released into the plasma with high sensitivity and specificity. It can also be used to analyze the intact ADC or its subunits to determine the average DAR over time. A decrease in DAR indicates payload loss.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and antibody-conjugated drug. By comparing these two values, the degree of drug deconjugation can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a chromatographic technique that separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, HIC can resolve species with different DARs, allowing for the monitoring of ADC stability.

Visualization of Pathways and Workflows

Linker Cleavage and Instability Pathways

G cluster_0 In Systemic Circulation (Plasma, pH ~7.4) cluster_1 Inside Target Tumor Cell (Lysosome, pH 4.5-5.5) ADC Intact ADC (this compound-Payload) Deconjugated_ADC Deconjugated Antibody ADC->Deconjugated_ADC Retro-Michael Reaction (Maleimide Instability) Linker_Payload Linker-Payload ADC->Linker_Payload Retro-Michael Reaction Free_Payload Prematurely Released Payload ADC->Free_Payload Minimal Enzymatic Cleavage (e.g., by Neutrophil Elastase) Albumin_Adduct Albumin-Linker-Payload Adduct Linker_Payload->Albumin_Adduct Reaction with Albumin Internalized_ADC Internalized ADC Cleaved_Linker Cleaved Linker (PAB-Payload) Internalized_ADC->Cleaved_Linker Cathepsin B Cleavage (at Val-Cit) Active_Payload Active Payload Cleaved_Linker->Active_Payload Self-Immolation (PAB Spacer)

Caption: Pathways of this compound linker instability and cleavage.

Experimental Workflow for Plasma Stability Assessment

G cluster_analysis Analysis Methods start Start: ADC Sample incubate Incubate ADC with Human Plasma at 37°C start->incubate timepoint Collect Aliquots at Time Points (0, 6, 24, 48... hrs) incubate->timepoint quench Quench Reaction (e.g., Freeze or Dilute) timepoint->quench lcms LC-MS/MS Analysis (Free Payload or DAR) quench->lcms Option 1 elisa ELISA Analysis (Total vs. Conjugated Ab) quench->elisa Option 2 hic HIC Analysis (DAR Profile) quench->hic Option 3 end End: Determine Linker Stability lcms->end elisa->end hic->end

Caption: Workflow for in vitro assessment of ADC stability in human plasma.

Conclusion

The this compound linker is designed for high stability in human plasma, a feature that is consistently supported by qualitative and quantitative data from similar linker systems. The primary intended cleavage mechanism via Cathepsin B is largely restricted to the lysosomal compartment of target cells, ensuring minimal premature payload release in systemic circulation. However, a key consideration for ADCs utilizing this linker is the potential instability of the maleimide-cysteine linkage, which can lead to deconjugation of the entire linker-payload entity through a retro-Michael reaction. Rigorous experimental evaluation using methods such as LC-MS/MS is essential to fully characterize the stability profile of any new ADC construct employing this linker technology.

References

A Deep Dive into the Mal-Phe-C4-Val-Cit-PAB Linker: A Core Component in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the monoclonal antibody to the potent cytotoxic payload. Among the most sophisticated and clinically relevant linkers is the Mal-Phe-C4-Val-Cit-PAB construct. This technical guide provides an in-depth analysis of each component of this linker, its mechanism of action, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Deconstructing the this compound Linker

The this compound linker is a multicomponent system meticulously designed for optimal stability in systemic circulation and efficient, specific payload release within the target cancer cells. Each component has a distinct and crucial role in the overall function of the ADC.

  • Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with the thiol groups (-SH) of cysteine residues on the monoclonal antibody through a Michael addition reaction.[][2] This forms a stable thioether bond, ensuring the integrity of the ADC during its transit through the bloodstream.[2] The reaction is highly efficient under physiological pH conditions (6.5-7.5).[]

  • Phenylalanine (Phe) and C4 Spacer: The Phenylalanine residue and the four-carbon alkyl chain (C4) primarily function as a spacer unit.[] This spacer element is crucial for several reasons. It provides distance between the bulky antibody and the drug payload, which can prevent steric hindrance and maintain the antibody's binding affinity to its target antigen. Additionally, the hydrophobicity of the Phe-C4 component can influence the overall physicochemical properties of the ADC, such as solubility and aggregation potential.[4][5]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the heart of the linker's conditional cleavage mechanism.[6][] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of tumor cell lysosomes.[6][8][9] The Val-Cit linker is remarkably stable in the bloodstream, minimizing premature drug release and associated off-target toxicity.[5][]

  • p-Aminobenzyl Alcohol (PAB): The PAB moiety is a "self-immolative" spacer.[6][10] It connects the dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the amide bond between Citrulline and PAB by Cathepsin B, the resulting p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction.[11][12] This electronic cascade fragmentation leads to the release of the unmodified, active drug payload inside the target cell.[11]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC equipped with a this compound linker is a multi-step process designed for maximal therapeutic effect and minimal collateral damage.

  • Systemic Circulation: The ADC circulates stably in the bloodstream, with the linker preventing the premature release of the cytotoxic drug.

  • Tumor Targeting and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into an endosome.[6]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[6] The interior of the lysosome is characterized by a low pH (4.5-5.5) and a high concentration of active proteases, including Cathepsin B.[6]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate and cleaves the amide bond between Citrulline and the PAB spacer.[6][8]

  • Self-Immolation and Payload Release: The cleavage event initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the active cytotoxic drug into the cytoplasm of the cancer cell.[11]

  • Induction of Apoptosis: The released payload can then exert its cell-killing effect, typically by interfering with DNA replication or microtubule dynamics, leading to apoptosis of the cancer cell.

Quantitative Data Summary

The performance of an ADC linker is evaluated based on several key quantitative parameters. The following tables summarize representative data for Val-Cit-based linkers, which are structurally similar to the this compound construct.

ParameterValueReference ADCAssay Condition
Plasma Stability (Human) >95% intact ADC after 7 daysTrastuzumab-vc-MMAEIncubation in human plasma at 37°C
Plasma Stability (Mouse) ~50% intact ADC after 4 daysSite-specific ADC-vc-Aur0101Incubation in mouse plasma at 37°C[13]
Cathepsin B Cleavage Rate Varies (payload dependent)Val-Cit-PABC-PayloadIn vitro assay with purified human Cathepsin B[4]
Half-life in Circulation ~1-2 weeks (antibody dependent)Brentuximab Vedotin (Adcetris®)Clinical pharmacokinetic studies[10]

Note: The stability of Val-Cit linkers can be lower in mouse plasma compared to human plasma due to the activity of the enzyme Carboxylesterase 1C (Ces1C) in mice, which can cleave the linker.[13][14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the characterization and validation of ADCs with the this compound linker.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature drug release in plasma.

Methodology:

  • Incubation: The ADC is incubated in human and/or mouse plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding three volumes of ice-cold acetonitrile. The samples are centrifuged, and the supernatant containing the released drug is collected.

  • LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload. The remaining intact ADC in the pellet can also be analyzed, often by techniques like Hydrophobic Interaction Chromatography (HIC) or ELISA.[4]

Cathepsin B Cleavage Assay

Objective: To determine the rate and efficiency of linker cleavage by the target enzyme, Cathepsin B.

Methodology:

  • Reaction Setup: The ADC (e.g., 100 µg/mL) is incubated in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT) at 37°C.

  • Enzyme Addition: The reaction is initiated by adding activated human Cathepsin B (e.g., 1 µM).[4]

  • Time Points: Aliquots are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: The reaction is quenched, and the samples are analyzed by LC-MS to quantify the released drug. The rate of cleavage is determined from the concentration of the released payload over time.[4]

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_Components Linker Components Mal Maleimide (Mal) - Antibody Conjugation PheC4 Phenylalanine-C4 (Phe-C4) - Spacer Mal->PheC4 Amide Bond ValCit Valine-Citrulline (Val-Cit) - Cleavage Site PheC4->ValCit Peptide Bond PAB p-Aminobenzyl Alcohol (PAB) - Self-Immolative Spacer ValCit->PAB Peptide Bond ADC 1. ADC in Circulation (Stable) Binding 2. Binding to Tumor Cell Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release 6. PAB Self-Immolation & Payload Release Cleavage->Release Apoptosis 7. Cell Death Release->Apoptosis cluster_PlasmaStability Plasma Stability Assay Workflow cluster_CleavageAssay Cathepsin B Cleavage Assay Workflow Incubate Incubate ADC in Plasma (37°C) Aliquots Collect Aliquots (Time Points) Incubate->Aliquots Precipitate Precipitate Proteins (Acetonitrile) Aliquots->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (LC-MS) for Released Payload Centrifuge->Analyze Setup Incubate ADC in Assay Buffer (pH 5.5, 37°C) AddEnzyme Add Activated Cathepsin B Setup->AddEnzyme Timepoints Take Aliquots (Time Points) AddEnzyme->Timepoints Quench Quench Reaction Timepoints->Quench AnalyzeCleavage Analyze (LC-MS) for Released Payload Quench->AnalyzeCleavage

References

An In-Depth Technical Guide to the Intracellular Release of Payload from Mal-Phe-C4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release mechanism of payloads from Antibody-Drug Conjugates (ADCs) featuring the Maleimide-Phenylalanine-C4-Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Mal-Phe-C4-Val-Cit-PAB) linker system. This guide details the critical steps from cellular internalization to payload liberation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this widely used ADC technology.

Introduction to the this compound Linker

The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. It connects a monoclonal antibody to a potent drug, ensuring stability in systemic circulation and facilitating controlled, intracellular payload release. This linker's design incorporates several key components, each with a specific function:

  • Maleimide (Mal): Provides a reactive handle for covalent conjugation to thiol groups on the antibody, typically from cysteine residues. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).

  • Phenylalanine (Phe): This amino acid residue, along with the C4 spacer, can influence the linker's hydrophobicity and steric properties, potentially impacting ADC aggregation, stability, and interaction with proteases.

  • C4 Spacer: A four-carbon alkyl chain that provides spatial separation between the antibody and the dipeptide trigger, which can be crucial for efficient enzymatic cleavage.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is the specific recognition motif for the lysosomal protease, Cathepsin B.[1]

  • p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.

The strategic combination of these elements results in an ADC that remains largely intact in the bloodstream, minimizing off-target toxicity. Upon reaching the target cancer cell, the ADC is internalized, and the linker is cleaved in the lysosomal compartment, releasing the cytotoxic payload to induce cell death.

The Intracellular Payload Release Pathway

The release of the cytotoxic payload from a this compound ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endolysosome Endosomal-Lysosomal Pathway ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Payload_Target Intracellular Target (e.g., Tubulin, DNA) Apoptosis Apoptosis Payload_Target->Apoptosis 7. Induction of Cell Death Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleaved_ADC Cleaved Linker-Payload Lysosome->Cleaved_ADC 4. Cathepsin B Cleavage of Val-Cit CathepsinB Cathepsin B Released_Payload Free Payload Cleaved_ADC->Released_Payload 5. Self-Immolation of PAB Spacer Released_Payload->Payload_Target 6. Diffusion into Cytoplasm

Diagram 1: Intracellular trafficking and payload release pathway of a this compound ADC.
  • Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an early endosome.[2]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in hydrolytic enzymes, including the cysteine protease Cathepsin B.[3]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[1] The efficiency of this cleavage is a critical determinant of the ADC's potency.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a rapid, spontaneous 1,6-elimination reaction of the PAB spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload into the lysosome.

  • Payload Diffusion and Target Engagement: The released payload, now free, can diffuse out of the lysosome and into the cytoplasm, where it can engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis.[4]

Quantitative Data on Payload Release and Cytotoxicity

The efficiency of payload release and the resulting cytotoxicity are critical parameters in the evaluation of an ADC. The following tables summarize representative quantitative data for ADCs utilizing Val-Cit linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, cell lines, and analytical methods used.

Table 1: In Vitro Cytotoxicity (IC50) of Val-Cit-PAB ADCs in Various Cancer Cell Lines

Cell LineTarget AntigenPayloadIC50 (nM)Reference
SK-BR-3HER2MMAE~1-10[5]
NCI-N87HER2MMAE~5-20[5]
BT-474HER2MMAE~0.1-5[5]
Karpas 299CD30MMAE~0.1-1[6]
RajiCD22MMAE~1-15[6]

Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Peptide Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Z-Val-Cit-AMC15.30.4831,400[7]
Z-Phe-Arg-AMC2.51.8720,000[7]
Z-Arg-Arg-AMC2001.26,000[7]

Note: These kinetic parameters were determined using fluorogenic model substrates and may not directly reflect the cleavage kinetics of a full ADC construct. The presence of the antibody and payload can influence enzyme-substrate interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular release and activity of this compound ADCs.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.

cluster_workflow In Vitro Cathepsin B Cleavage Assay Workflow A 1. Prepare Reagents: - ADC Solution - Activated Cathepsin B - Assay Buffer (pH 5.0-6.0) B 2. Initiate Reaction: Incubate ADC with Cathepsin B at 37°C A->B C 3. Time-Course Sampling: Collect aliquots at various time points B->C D 4. Quench Reaction: Add stop solution (e.g., acetonitrile) C->D E 5. Sample Analysis: LC-MS/MS or HPLC to quantify released payload and intact ADC D->E F 6. Data Analysis: Determine cleavage rate E->F

Diagram 2: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

    • Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in assay buffer containing DTT.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B (final concentration, e.g., 100 nM).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding an equal volume of cold quenching solution to the aliquot.

  • Sample Analysis:

    • Analyze the quenched samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the initial rate of cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cells and is used to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a non-targeting control ADC in complete culture medium.

    • Remove the old medium from the cells and add the ADC dilutions to the wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.

cluster_workflow In Vitro Plasma Stability Assay Workflow A 1. Incubate ADC in Plasma: Human, mouse, or other species at 37°C B 2. Time-Course Sampling: Collect aliquots at various time points A->B C 3. Sample Processing: - Separate ADC from plasma proteins - Extract free payload B->C D 4. Analysis: - LC-MS for intact ADC (DAR) - LC-MS/MS for free payload C->D E 5. Data Analysis: Determine rate of payload deconjugation D->E

Diagram 3: Experimental workflow for an in vitro plasma stability assay.

Materials:

  • ADC with this compound linker

  • Plasma (human, mouse, rat, etc.)

  • PBS (phosphate-buffered saline)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Processing:

    • To measure the average Drug-to-Antibody Ratio (DAR), the ADC can be captured from the plasma using affinity beads (e.g., Protein A/G) followed by analysis.

    • To measure the free payload, proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant is collected.

  • Analysis:

    • Analyze the intact ADC samples by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.

    • Analyze the supernatant from the protein precipitation by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC in plasma.

Conclusion

The this compound linker represents a highly effective and clinically validated platform for the development of ADCs. Its design allows for stable circulation and efficient, targeted intracellular release of cytotoxic payloads. A thorough understanding of the mechanisms of internalization, trafficking, and enzymatic cleavage, as well as the application of robust in vitro assays, is essential for the successful design and optimization of next-generation ADCs based on this technology. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly advancing field.

References

An In-Depth Technical Guide to Mal-Phe-C4-Val-Cit-PAB Linker: Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-Phe-C4-Val-Cit-PAB linker is a sophisticated and highly utilized component in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This cleavable linker system is meticulously designed to remain stable in systemic circulation and to selectively release its potent cytotoxic payload within the target cancer cells. This targeted delivery mechanism significantly enhances the therapeutic window of the conjugated drug, maximizing its efficacy against malignant cells while minimizing off-target toxicity to healthy tissues.

This technical guide provides a comprehensive overview of the core chemistry, bioconjugation strategies, and analytical characterization of the this compound linker. It includes detailed experimental protocols for key assays, quantitative data for performance evaluation, and visual diagrams of the underlying mechanisms and workflows to support researchers and drug developers in this field.

Core Chemistry of the this compound Linker

The this compound linker is a modular construct, with each component playing a critical role in its overall function:

  • Maleimide (B117702) (Mal): This functional group serves as the conjugation handle, enabling specific and efficient covalent attachment to thiol (-SH) groups on the antibody, typically from cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1]

  • Phenylalanine (Phe): This amino acid residue can contribute to the overall hydrophobicity of the linker and may influence interactions with proteases.

  • C4 Spacer: This alkyl chain provides spatial separation between the antibody and the rest of the linker-drug moiety, which can help to minimize steric hindrance and maintain the antibody's binding affinity to its target antigen.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's cleavable design. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3][4]

  • p-Aminobenzyl Alcohol (PAB): This self-immolative spacer is crucial for the efficient release of the unmodified payload. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, liberating the active drug.[2][3]

Mechanism of Action: Targeted Payload Release

The targeted drug release mechanism of an ADC utilizing the this compound linker is a multi-step process that occurs within the target cancer cell:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.

  • Antibody-Antigen Binding and Internalization: Upon reaching the tumor site, the antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PAB spacer of the linker.[2][3][4]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PAB spacer, which fragments to release the fully active, unmodified cytotoxic drug into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.

Below is a diagram illustrating the enzymatic cleavage and self-immolation cascade of the Val-Cit-PAB portion of the linker.

G ADC ADC in Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Bond ADC->Cleavage Intermediate Unstable p-Aminobenzyl Alcohol Intermediate Cleavage->Intermediate Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Payload Active Cytotoxic Payload Elimination->Payload Byproducts Linker Remnants + CO2 Elimination->Byproducts

Mechanism of payload release from a Val-Cit-PAB linker.

Quantitative Data Summary

The performance of an ADC is critically dependent on the stability of the linker in circulation and its cleavage efficiency at the target site. The following tables summarize representative quantitative data for Val-Cit linkers, which are a core component of the this compound linker. It is important to note that specific kinetic parameters can vary depending on the full linker-payload structure and the experimental conditions.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeStability in Human PlasmaStability in Mouse PlasmaReference
Val-Cit High (stable)Lower (susceptible to carboxylesterase 1C)[1][5]
Val-Ala High (stable)Moderate[6]
HydrazoneVariable (pH-dependent)Variable[7]
DisulfideModerate (dependent on steric hindrance)Moderate[7]

Table 2: Representative Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

Dipeptide SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit 15.2 ± 1.20.08 ± 0.0035,263[8]
Val-Ala 25.6 ± 2.10.05 ± 0.0021,953[8]
Phe-Lys10.8 ± 0.90.09 ± 0.0048,333[8]
Note: Data is for model substrates and serves as a comparative reference.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization and evaluation of ADCs. Below are methodologies for key in vitro assays.

Protocol 1: Synthesis of the this compound Linker

While a specific, publicly available, step-by-step protocol for the complete this compound linker is not readily found in the literature, its synthesis can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The general strategy involves:

  • Solid-Phase Synthesis of the Phe-C4-Val-Cit-PAB fragment:

    • This is typically performed on a rink amide resin.[9][10][11]

    • The amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, and a Fmoc-Phe derivative with a C4 spacer) are sequentially coupled using standard peptide coupling reagents like HBTU/HOBt and DIPEA.[9]

    • The PAB moiety is then coupled to the N-terminus.

    • The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O).[9]

  • Introduction of the Maleimide Group:

    • The maleimide group is introduced by reacting the N-terminus of the purified peptide fragment with a maleimide-containing activated ester, such as 3-maleimidopropionic acid NHS ester.[12]

  • Purification:

    • The final linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Solution Solution Phase Chemistry Resin Rink Amide Resin Couple_Cit Couple Fmoc-Cit-OH Resin->Couple_Cit Deprotect1 Fmoc Deprotection Couple_Cit->Deprotect1 Couple_Val Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 Fmoc Deprotection Couple_Val->Deprotect2 Couple_PheC4 Couple Fmoc-Phe-C4-OH Deprotect2->Couple_PheC4 Deprotect3 Fmoc Deprotection Couple_PheC4->Deprotect3 Couple_PAB Couple PAB Deprotect3->Couple_PAB Cleave Cleave from Resin Couple_PAB->Cleave Purify1 Purify Peptide Fragment (RP-HPLC) Cleave->Purify1 Add_Mal Couple Maleimide (e.g., NHS ester) Purify1->Add_Mal Purify2 Final Purification (RP-HPLC) Add_Mal->Purify2 Final_Linker Final_Linker Purify2->Final_Linker This compound

General workflow for the synthesis of the linker.
Protocol 2: Bioconjugation to an Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

  • This compound-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

  • Desalting columns.

Procedure:

  • Antibody Reduction:

    • The antibody is treated with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The extent of reduction can be modulated to control the final drug-to-antibody ratio (DAR).

  • Removal of Excess Reducing Agent:

    • The excess TCEP is immediately removed using a desalting column to prevent interference with the maleimide reaction.

  • Conjugation:

    • The maleimide-activated linker-payload is added to the reduced antibody at a specific molar ratio.

    • The reaction is incubated at a controlled temperature (e.g., 4°C or room temperature) for a set duration to allow for the Michael addition reaction to occur.

  • Purification:

    • The resulting ADC is purified to remove unconjugated linker-payload and any aggregates, typically using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

G mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation ADC_Crude Crude ADC Mixture Conjugation->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification ADC_Pure Purified ADC Purification->ADC_Pure

A typical bioconjugation workflow.
Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cell lines.

  • Complete cell culture medium.

  • ADC and control antibodies.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the plates for a period sufficient to induce cell death (typically 72-120 hours).

  • Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line.

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP).

  • ADC and control antibodies.

  • 96-well cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[13][14]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Viability Assessment: Measure the GFP fluorescence to specifically quantify the viability of the antigen-negative cell population.[13]

  • Data Analysis: A decrease in the viability of the GFP-expressing cells in the co-culture compared to a monoculture of these cells treated with the same ADC concentrations indicates a bystander effect.[13][14]

ADC Characterization

Thorough characterization of the final ADC product is crucial for quality control and to ensure its desired therapeutic properties.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties. This allows for the quantification of the different DAR species (DAR0, DAR2, DAR4, etc.).[15][16][17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (MS), can also be used to determine the DAR, typically after reduction of the ADC to separate the light and heavy chains.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in plasma to predict its in vivo behavior.

Procedure:

  • Incubation: Incubate the ADC in human and/or mouse plasma at 37°C for various time points.

  • Sample Analysis: At each time point, analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload.[12][18][19] A decrease in the average DAR over time or an increase in free payload indicates linker instability.

Payload-Induced Signaling Pathway

When the payload is an auristatin derivative like Monomethyl Auristatin E (MMAE), its primary mechanism of action is the disruption of the microtubule network.

  • Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2][20]

  • Mitotic Arrest: The inhibition of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin binds to Microtubule Microtubule Polymerization MMAE->Microtubule inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers

Signaling pathway of MMAE-induced apoptosis.

Conclusion

The this compound linker represents a highly refined and effective technology for the targeted delivery of cytotoxic agents in the form of ADCs. Its modular design allows for a balance of stability in circulation and efficient, specific cleavage within tumor cells. A thorough understanding of its chemistry, bioconjugation methods, and analytical characterization is paramount for the successful development of novel and effective cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this advanced linker technology.

References

The function of the maleimide group in Mal-Phe-C4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of the Maleimide (B117702) Group in ADC Linkers

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Maleimide group is a critical functional moiety in the design of modern Antibody-Drug Conjugates (ADCs), serving as the primary point of covalent attachment between the cytotoxic payload and the monoclonal antibody (mAb). In the context of the Mal-Phe-C4-Val-Cit-PAB linker, the maleimide enables a highly specific and efficient conjugation reaction with thiol groups on the antibody, forming a stable thioether bond. This technical guide provides a detailed examination of the maleimide group's function, the chemistry of the conjugation reaction, factors influencing its stability, and the experimental protocols used to characterize these complex biotherapeutics.

The Role of the Maleimide Group in ADC Chemistry

The this compound is a complex, cleavable linker system designed for targeted drug delivery. Each component has a specific function:

  • Maleimide (Mal): The reactive group for antibody conjugation.

  • Phenylalanine-C4-Valine-Citrulline (Phe-C4-Val-Cit): A peptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[]

  • p-Aminobenzyl (PAB): A "self-immolative" spacer that, upon cleavage of the Val-Cit peptide, spontaneously releases the attached drug payload in its active form.[]

The primary and essential function of the maleimide group is to covalently link this entire drug-linker construct to the antibody. This is achieved through a well-characterized chemical reaction known as a Michael addition.

The Thiol-Maleimide Conjugation Reaction

The maleimide group contains an electron-deficient carbon-carbon double bond, making it a prime target for nucleophilic attack by a thiol group (-SH).[2] In ADC manufacturing, the thiol groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region, yielding free cysteine residues.[3]

The reaction proceeds as follows:

  • A thiolate anion (-S⁻), formed from a cysteine residue on the antibody, acts as a nucleophile.

  • The thiolate attacks one of the double-bonded carbons of the maleimide ring.

  • This attack breaks the double bond and results in the formation of a stable, covalent succinimidyl thioether linkage.[]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues), ensuring precise and directed conjugation to the intended cysteine sites.[2]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-SH (Cysteine Thiol) p1 Antibody->p1 Linker Drug-Linker-Maleimide Linker->p1 ADC Antibody-S-Linker-Drug (Stable Thioether Bond) p2 p1->p2 + p2->ADC Michael Addition (pH 6.5 - 7.5)

Caption: Thiol-Maleimide Conjugation via Michael Addition.

Stability of the Thioether Linkage: A Critical Parameter

While the thioether bond is generally considered stable, the resulting succinimide (B58015) ring is susceptible to two competing reactions in a physiological environment: the retro-Michael reaction and hydrolysis.

Retro-Michael Reaction (Deconjugation)

The retro-Michael reaction is the reversal of the initial conjugation, leading to the cleavage of the thioether bond and premature release of the drug-linker from the antibody.[5] This deconjugation is a significant issue, as the freed maleimide-payload can then bind to other thiols in the body, such as serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[5][6]

Succinimide Ring Hydrolysis (Stabilization)

The succinimide ring can undergo hydrolysis to form a ring-opened, and much more stable, succinamic acid derivative.[7] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and enhancing the in-vivo stability of the ADC.[8] Therefore, promoting controlled hydrolysis after conjugation is a key strategy in modern ADC development.

Quantitative Data on Maleimide-Thiol Conjugate Stability

The stability of the maleimide-thiol linkage is not absolute and is influenced by several factors. The rate of the undesirable retro-Michael reaction versus the stabilizing hydrolysis reaction is a key determinant of an ADC's performance.

ParameterCondition / Maleimide TypeObservationHalf-life / Deconjugation RateReference
Thiol pKa Higher pKa of the conjugating thiolDecreased the rate of the retro-Michael reaction.-[9][10]
pH Lower pHRetarded the retro-Michael reaction.-[9]
N-substituent N-alkyl maleimide (Traditional)Prone to deconjugation in serum.35-67% deconjugation over 7 days at 37°C.[11]
N-substituent N-aryl maleimide (Stabilized)Accelerated hydrolysis, leading to a more stable conjugate.<20% deconjugation over 7 days at 37°C.[11]
Hydrolysis Rate N-alkyl thiosuccinimide (pH 7.4, 37°C)Slow hydrolysis.27 hours[8]
Hydrolysis Rate N-aryl thiosuccinimide (pH 7.4, 37°C)Rapid hydrolysis.1.5 hours[8]
Conversion Rate N-ethylmaleimide (NEM) with various thiolsHalf-lives of conversion (retro-Michael + exchange) vary significantly.20 - 80 hours[12]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and characterization of a maleimide-linked ADC.

Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol describes the generation of free thiol groups on the antibody and subsequent conjugation with a maleimide-containing drug-linker.

A. Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3][13]

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.[13]

  • Maleimide-drug linker (e.g., this compound-MMAE) dissolved in an organic solvent like DMSO.

  • Quenching Reagent: N-acetylcysteine.

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

B. Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in conjugation buffer.

  • Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[13]

  • Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column (e.g., G-25) or TFF, exchanging the buffer back to the conjugation buffer. This step is critical to prevent the reducing agent from reacting with the maleimide linker.

  • Conjugation: Add a 5-10 molar excess of the maleimide-drug linker (dissolved in a minimal amount of DMSO, typically <10% of the final reaction volume) to the reduced antibody solution.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the resulting ADC from unreacted drug-linker and quenching reagent using SEC or TFF.

Protocol 2: In Vitro Plasma Stability Assessment

This protocol assesses the stability of the ADC and quantifies drug deconjugation in plasma.[14]

A. Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • LC-MS/MS system.

  • Immunocapture reagents (e.g., anti-human IgG beads).

B. Procedure:

  • Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL).

  • Time Points: Incubate the plasma sample at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: For each time point, use immunocapture beads to extract the ADC and any antibody-related species from the plasma.

  • Analysis: Analyze the captured material by LC-MS to measure the amount of conjugated payload remaining on the antibody. This allows for the calculation of the average Drug-to-Antibody Ratio (DAR) over time.

  • Payload Migration (Optional): The supernatant remaining after immunocapture can be analyzed to quantify payload that has migrated to other plasma proteins like albumin.[14][15]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute. Reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) is a common method for its determination.[16]

A. Materials:

  • Purified ADC.

  • Reducing Agent: DTT.

  • UHPLC system with a reversed-phase column (e.g., PLRP-S).

  • High-resolution mass spectrometer (e.g., Q-TOF).

B. Procedure:

  • Sample Reduction: Reduce the ADC sample by adding DTT to a final concentration of 50 mM and incubating at 37°C for 30 minutes. This separates the antibody into its light and heavy chains.[16]

  • LC Separation: Inject the reduced sample onto the RP-LC system. The different species (unconjugated light chain, conjugated light chain, unconjugated heavy chain, heavy chain with 1, 2, or 3 drugs) will be separated based on hydrophobicity.

  • MS Detection: The eluent is directed into the mass spectrometer, which measures the precise mass of each separated chain.

  • Data Analysis: Deconvolute the mass spectra for each chromatographic peak to obtain the mass of each species.

  • DAR Calculation: The average DAR is calculated based on the relative abundance (from the UV chromatogram peak areas) and the number of drugs on each light and heavy chain species.[16]

Visualized Workflows and Mechanisms

ADC_Workflow cluster_prep Conjugation Process mAb Monoclonal Antibody (Intact Disulfides) Reduction Reduction (TCEP/DTT) Generates Free Thiols (-SH) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker Maleimide-Linker-Drug Linker->Conjugation Unstable_ADC ADC with Succinimide Ring (Prone to Retro-Michael) Conjugation->Unstable_ADC Hydrolysis Controlled Hydrolysis (pH > 7.5) Unstable_ADC->Hydrolysis Stable_ADC Stable ADC (Ring-Opened) Hydrolysis->Stable_ADC Purification Purification (SEC/TFF) Stable_ADC->Purification

Caption: ADC Conjugation and Stabilization Workflow.

ADC_MOA cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment ADC 1. Stable ADC Circulates Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Protease (Cathepsin B) Cleaves Val-Cit Linker Lysosome->Cleavage Release 6. PAB Spacer Self-Immolates, Releasing Free Drug Cleavage->Release Apoptosis 7. Drug Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: General Mechanism of Action for a Cleavable ADC.

References

Methodological & Application

Synthesis Protocol for Mal-Phe-C4-Val-Cit-PAB Linker: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This application note provides a detailed protocol for the synthesis of the Mal-Phe-C4-Val-Cit-PAB linker, a sophisticated construct designed for site-specific conjugation and controlled drug release.

The this compound linker incorporates several key features: a maleimide (B117702) group for covalent attachment to thiol residues on the antibody, a phenylalanine-C4 moiety that can influence the physicochemical properties of the linker, a cathepsin B-cleavable Val-Cit dipeptide for selective payload release within the tumor cell lysosome, and a self-immolative p-aminobenzyl (PAB) spacer to ensure the release of the unmodified drug. This protocol is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation ADCs.

Synthesis Overview

The synthesis of the this compound linker is a multi-step process that can be broadly divided into three main stages:

  • Synthesis of the Val-Cit-PAB Core: This involves the solution-phase synthesis of the dipeptide-spacer unit, typically starting with the coupling of Fmoc-protected valine and citrulline, followed by conjugation to p-aminobenzyl alcohol.

  • Payload Conjugation and Deprotection: The cytotoxic payload is coupled to the Val-Cit-PAB core, followed by the removal of the N-terminal Fmoc protecting group to expose a primary amine.

  • Maleimide-Phenylalanine-C4 Moiety Installation: A pre-synthesized maleimide-functionalized phenylalanine derivative with a C4 spacer is activated and coupled to the N-terminus of the Val-Cit-PAB-payload intermediate to yield the final linker-drug conjugate.

Experimental Protocols

Stage 1: Synthesis of the Fmoc-Val-Cit-PAB Core

1.1: Synthesis of Fmoc-Val-Cit-OH

This step involves the coupling of Fmoc-L-Valine to L-Citrulline.

  • Materials: Fmoc-L-Valine, L-Citrulline, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • Dissolve Fmoc-L-Valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add DIC (1.1 eq) to the solution at 0 °C and stir for 15 minutes.

    • Add L-Citrulline (1.2 eq) to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-OH.

1.2: Synthesis of Fmoc-Val-Cit-PAB-OH [1]

This step couples the dipeptide to the p-aminobenzyl alcohol spacer.

  • Materials: Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), Dichloromethane (DCM), Methanol (MeOH).

  • Procedure:

    • Dissolve Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in a mixture of DCM and MeOH.[1]

    • Add EEDQ (1.5 eq) to the solution and stir at room temperature for 14-18 hours.[1]

    • Monitor the reaction by TLC or HPLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography on silica (B1680970) gel to yield Fmoc-Val-Cit-PAB-OH.

Stage 2: Payload Conjugation and Deprotection

2.1: Synthesis of Fmoc-Val-Cit-PAB-Payload

This protocol uses Monomethyl Auristatin E (MMAE) as an exemplary payload.

  • Materials: Fmoc-Val-Cit-PAB-OH, MMAE, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF.

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by HPLC.

    • Upon completion, purify the product by reverse-phase preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

2.2: Fmoc Deprotection to Yield H2N-Val-Cit-PAB-Payload

  • Materials: Fmoc-Val-Cit-PAB-MMAE, Piperidine (B6355638), DMF.

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

    • Add piperidine (20% v/v) to the solution and stir at room temperature for 30 minutes.

    • Monitor the deprotection by HPLC.

    • Concentrate the reaction mixture under vacuum and purify the resulting H2N-Val-Cit-PAB-MMAE by reverse-phase HPLC.

Stage 3: Synthesis and Coupling of Mal-Phe-C4 Moiety

3.1: Synthesis of 4-Maleimidobutyric Acid

  • Materials: Maleic anhydride (B1165640), 4-Aminobutyric acid, Acetic anhydride, Sodium acetate (B1210297).

  • Procedure:

    • React maleic anhydride with 4-aminobutyric acid in a suitable solvent to form the corresponding maleamic acid.

    • Cyclize the maleamic acid using acetic anhydride and sodium acetate with heating to form 4-maleimidobutyric acid.

    • Purify the product by recrystallization.

3.2: Activation of 4-Maleimidobutyric Acid

  • Materials: 4-Maleimidobutyric acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous DCM.

  • Procedure:

    • Dissolve 4-maleimidobutyric acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) at 0 °C and stir for 2 hours at 0 °C, then at room temperature overnight.

    • Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain 4-maleimidobutyric acid NHS ester.

3.3: Synthesis of Mal-C4-Phe-OH

  • Materials: L-Phenylalanine, 4-Maleimidobutyric acid NHS ester, Sodium bicarbonate, Dioxane, Water.

  • Procedure:

    • Dissolve L-Phenylalanine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of 4-maleimidobutyric acid NHS ester (1.1 eq) in dioxane dropwise.

    • Stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain Mal-C4-Phe-OH.

3.4: Final Coupling to Synthesize this compound-Payload

  • Materials: Mal-C4-Phe-OH, H2N-Val-Cit-PAB-MMAE, HATU, DIPEA, Anhydrous DMF.

  • Procedure:

    • Dissolve Mal-C4-Phe-OH (1.2 eq) and H2N-Val-Cit-PAB-MMAE (1.0 eq) in anhydrous DMF.

    • Add HATU (1.3 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

    • Purify the final product, this compound-MMAE, by reverse-phase preparative HPLC and lyophilize to obtain a solid product.

Data Presentation

The following tables summarize the expected quantitative data for each key synthetic step. Yields and purity are representative and may vary depending on reaction scale and purification efficiency.

Table 1: Synthesis of Intermediates

StepProductStarting MaterialsKey ReagentsSolvent(s)Typical Yield (%)Purity (HPLC)
1.1Fmoc-Val-Cit-OHFmoc-L-Valine, L-CitrullineDIC, HOBtDMF85-95>95%
1.2Fmoc-Val-Cit-PAB-OHFmoc-Val-Cit-OH, p-Aminobenzyl alcoholEEDQDCM, MeOH80-90>95%
2.1Fmoc-Val-Cit-PAB-MMAEFmoc-Val-Cit-PAB-OH, MMAEHATU, DIPEADMF70-85>98%
2.2H2N-Val-Cit-PAB-MMAEFmoc-Val-Cit-PAB-MMAEPiperidineDMF90-98>98%
3.14-Maleimidobutyric acidMaleic anhydride, 4-Aminobutyric acidAcetic anhydride, NaOAc-60-70>97%
3.24-Maleimidobutyric acid NHS ester4-Maleimidobutyric acid, NHSDCCDCM85-95>95%
3.3Mal-C4-Phe-OHL-Phenylalanine, 4-Maleimidobutyric acid NHS esterNaHCO3Dioxane, Water75-85>95%

Table 2: Final Product Synthesis

StepProductStarting MaterialsKey ReagentsSolventTypical Yield (%)Purity (HPLC)
3.4This compound-MMAEMal-C4-Phe-OH, H2N-Val-Cit-PAB-MMAEHATU, DIPEADMF65-80>99%

Visualization of Workflow and Mechanism

The following diagrams illustrate the synthetic workflow and the mechanism of action of the resulting ADC.

Synthesis_Workflow cluster_stage1 Stage 1: Val-Cit-PAB Core Synthesis cluster_stage2 Stage 2: Payload Conjugation & Deprotection cluster_stage3 Stage 3: Mal-Phe-C4 Installation S1_1 Fmoc-Val-Cit-OH S1_2 Fmoc-Val-Cit-PAB-OH S1_1->S1_2 Coupling S2_1 Fmoc-Val-Cit-PAB-Payload S1_2->S2_1 Payload Conjugation S2_2 H2N-Val-Cit-PAB-Payload S2_1->S2_2 Fmoc Deprotection S3_2 Final Product: This compound-Payload S2_2->S3_2 S3_1 Mal-Phe-C4-OH S3_1->S3_2 Final Coupling

Caption: Synthetic workflow for the this compound linker-drug conjugate.

Mechanism_of_Action ADC Antibody-Drug Conjugate (this compound-Drug) Internalization Internalization into Tumor Cell Lysosome ADC->Internalization Cleavage Cathepsin B Cleavage of Val-Cit Linker Internalization->Cleavage SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation DrugRelease Released Cytotoxic Drug SelfImmolation->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Mechanism of action of a cathepsin B-cleavable ADC in a target cancer cell.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker, a key component in the development of advanced antibody-drug conjugates. The modular nature of this synthesis allows for the incorporation of various cytotoxic payloads. The characterization and purification of all intermediates and the final product by HPLC and mass spectrometry are crucial to ensure the quality and homogeneity of the linker-drug conjugate, which are critical for its performance in preclinical and clinical settings. Careful execution of these protocols will enable researchers to produce high-quality linkers for the development of next-generation targeted cancer therapies.

References

Application Note & Protocol: Determination of Drug-to-Antibody Ratio for Mal-Phe-C4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An ADC with a low DAR may have reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2]

This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed with a cleavable Mal-Phe-C4-Val-Cit-PAB linker. This linker contains a maleimide (B117702) group for conjugation to cysteine residues on the antibody, a cathepsin B-cleavable valine-citrulline dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer. The protocols described herein focus on three widely used analytical techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principles of DAR Determination Methods

A variety of analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.[1]

  • UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR.[3][4][5] It relies on measuring the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a specific wavelength for the drug, where the drug has a maximum absorbance and the antibody has minimal absorbance.[1] By using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.[4][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for characterizing the drug distribution and calculating the average DAR of cysteine-conjugated ADCs.[3][6] This method separates ADC species based on their hydrophobicity.[3][6] Since the cytotoxic drug is typically hydrophobic, the retention time on the HIC column increases with the number of conjugated drug molecules. The weighted average DAR is calculated from the relative peak area of each species.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful method for determining the average DAR.[3][6] Under denaturing conditions, the ADC is typically reduced to separate the light and heavy chains.[6] The drug-conjugated and unconjugated chains are then separated based on their hydrophobicity. Similar to HIC, the weighted average DAR is calculated from the peak areas of the separated chains.[6]

The following diagram illustrates the general workflow for DAR determination.

DAR_Determination_Workflow cluster_Methods DAR Determination Methods ADC ADC Sample (this compound Linker) UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC->RP_HPLC Data_Analysis Data Analysis & DAR Calculation UV_Vis->Data_Analysis HIC->Data_Analysis RP_HPLC->Data_Analysis

Caption: General workflow for determining the Drug-to-Antibody Ratio (DAR) of an ADC.

Experimental Protocols

Protocol 1: DAR Determination by UV/Vis Spectroscopy

This protocol outlines the steps for calculating the average DAR of an ADC using UV/Vis spectroscopy.

3.1.1. Materials and Equipment

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • ADC sample

  • Unconjugated antibody

  • Free drug-linker

  • Appropriate buffer (e.g., PBS)

3.1.2. Experimental Procedure

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      ϵA,280\epsilon{A,280}ϵA,280​
      ).

    • Determine the molar extinction coefficients of the free drug-linker at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      ϵD,280\epsilon{D,280}ϵD,280​
      ) and its wavelength of maximum absorbance (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      ϵD,λmax\epsilon{D,\lambda_{max}}ϵD,λmax​​
      ).

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      A280A{280}A280​
      ) and the ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      λmax\lambda{max}λmax​
      of the drug (ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AλmaxA{\lambda_{max}}Aλmax​​
      ).

  • DAR Calculation:

    • The concentrations of the antibody (

      CAC_ACA​
      ) and the drug (
      CDC_DCD​
      ) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:

      • ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

        A280=(ϵA,280×CA)+(ϵD,280×CD)A{280} = (\epsilon_{A,280} \times C_A) + (\epsilon_{D,280} \times C_D)A280​=(ϵA,280​×CA​)+(ϵD,280​×CD​)

      • ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

        Aλmax=(ϵA,λmax×CA)+(ϵD,λmax×CD)A{\lambda_{max}} = (\epsilon_{A,\lambda_{max}} \times C_A) + (\epsilon_{D,\lambda_{max}} \times C_D)Aλmax​​=(ϵA,λmax​​×CA​)+(ϵD,λmax​​×CD​)

    • The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:

      • DAR=CD/CADAR = C_D / C_ADAR=CD​/CA​

The following diagram illustrates the principle of UV/Vis spectroscopy for DAR determination.

UV_Vis_Principle cluster_UV_Vis UV/Vis Spectroscopy Principle Absorbance Measure Absorbance of ADC Wavelengths At 280 nm and Drug λmax Absorbance->Wavelengths Beer_Lambert Apply Beer-Lambert Law Absorbance->Beer_Lambert Extinction_Coefficients Known Extinction Coefficients (Antibody & Drug-Linker) Extinction_Coefficients->Beer_Lambert Concentrations Calculate Concentrations (Antibody & Drug) Beer_Lambert->Concentrations DAR Calculate Average DAR (Drug Conc. / Antibody Conc.) Concentrations->DAR

Caption: Principle of DAR calculation using UV/Vis spectroscopy.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a detailed method for determining the DAR and drug-load distribution of cysteine-linked ADCs using HIC.

3.2.1. Materials and Equipment

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl phase)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample

3.2.2. Experimental Procedure

  • Column Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection:

    • Inject the ADC sample onto the equilibrated column.

  • Chromatographic Separation:

    • Elute the bound ADC species with a decreasing salt gradient (e.g., a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes).

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas of the different ADC species (unconjugated antibody, DAR2, DAR4, etc.).

    • The weighted average DAR is calculated using the following formula:

      • DAR=(PeakAreai×DARi)PeakAreaiDAR = \frac{\sum (Peak Area_i \times DAR_i)}{\sum Peak Area_i}DAR=∑PeakAreai​∑(PeakAreai​×DARi​)​

      • Where

        PeakAreaiPeak Area_iPeakAreai​
        is the area of the peak corresponding to the ADC species with a drug load of
        DARiDAR_iDARi​
        .

The following diagram shows the experimental workflow for HIC-based DAR analysis.

HIC_Workflow cluster_HIC HIC Experimental Workflow Equilibration Column Equilibration (High Salt Buffer) Injection ADC Sample Injection Equilibration->Injection Separation Gradient Elution (Decreasing Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Peak Integration & DAR Calculation Detection->Analysis

Caption: Experimental workflow for HIC-based DAR determination.

Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol describes the determination of the average DAR of an ADC by RP-HPLC after reduction of the antibody.

3.3.1. Materials and Equipment

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C4 or C8)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • ADC sample

3.3.2. Experimental Procedure

  • ADC Reduction:

    • Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.

  • Column Equilibration:

    • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 20%).

  • Sample Injection:

    • Inject the reduced ADC sample onto the column.

  • Chromatographic Separation:

    • Elute the light and heavy chains with an increasing organic solvent gradient (e.g., a linear gradient from 20% to 80% Mobile Phase B over 30 minutes).

    • Monitor the elution at 280 nm.

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas of the unconjugated and drug-conjugated light and heavy chains.

    • The weighted average DAR is calculated using the following formula:

      • ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

        DAR=2×((PeakAreaLCi×DARLCi)+(PeakAreaHCi×DARHCi))PeakAreaLC+PeakAreaHCDAR = \frac{2 \times (\sum (Peak Area{LC_i} \times DAR_{LC_i}) + \sum (Peak Area_{HC_i} \times DAR_{HC_i}))}{\sum Peak Area_{LC} + \sum Peak Area_{HC}}DAR=∑PeakAreaLC​+∑PeakAreaHC​2×(∑(PeakAreaLCi​​×DARLCi​​)+∑(PeakAreaHCi​​×DARHCi​​))​

      • Where ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

        PeakAreaLCiPeak Area{LC_i}PeakAreaLCi​​
        and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
        PeakAreaHCiPeak Area{HC_i}PeakAreaHCi​​
        are the peak areas of the light and heavy chains with
        DARiDAR_iDARi​
        drugs conjugated, respectively.

The logical relationship for RP-HPLC based DAR analysis is depicted below.

RP_HPLC_Logic cluster_RP_HPLC RP-HPLC DAR Analysis Logic Reduction ADC Reduction (Separates Light & Heavy Chains) Separation RP-HPLC Separation (Based on Hydrophobicity) Reduction->Separation Quantification Peak Area Quantification Separation->Quantification Calculation Weighted Average DAR Calculation Quantification->Calculation

Caption: Logical flow for DAR determination using RP-HPLC.

Data Presentation

Quantitative data from each method should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Average DAR Determined by Different Methods

ADC BatchUV/Vis DARHIC DARRP-HPLC DAR
Batch A3.83.93.8
Batch B4.14.04.1
Batch C3.73.83.7

Table 2: Drug-Load Distribution Determined by HIC

ADC SpeciesBatch A (%)Batch B (%)Batch C (%)
DAR 0546
DAR 2252028
DAR 4505548
DAR 6151815
DAR 8533
Average DAR 3.9 4.0 3.8

Table 3: Relative Abundance of Light and Heavy Chains Determined by RP-HPLC

Chain SpeciesBatch A (%)Batch B (%)Batch C (%)
Light Chain (LC)252525
LC-Drug252525
Heavy Chain (HC)10812
HC-Drug303228
HC-Drug2101010
Average DAR 3.8 4.1 3.7

Conclusion

Accurate and precise determination of the drug-to-antibody ratio is essential for the successful development and manufacturing of antibody-drug conjugates. The methods described in this application note—UV/Vis spectroscopy, HIC, and RP-HPLC—are robust and reliable techniques for characterizing ADCs with a this compound linker. The choice of method will depend on the specific requirements of the analysis, with UV/Vis providing a quick average DAR, while HIC and RP-HPLC offer more detailed information on drug-load distribution. For comprehensive characterization, it is often recommended to use orthogonal methods to confirm the results.[6][7]

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using Mal-Phe-C4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the Maleimide-Phenylalanine-C4-Valine-Citrulline-p-Aminobenzylcarbamate (Mal-Phe-C4-Val-Cit-PAB) linker in site-specific antibody-drug conjugation. This advanced linker system is designed for the development of highly stable and potent antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios (DAR).

Introduction

The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure ensures stability in circulation and specific release of the drug within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

The key components of the linker and their functions are:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent, site-specific conjugation to cysteine residues on the antibody. This is typically achieved by reducing the antibody's interchain disulfide bonds or through engineered cysteine residues.

  • Phenylalanine-C4 (Phe-C4): A spacer element that can influence the physicochemical properties of the resulting ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that serves as a specific cleavage site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][2] This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic payload.[]

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that connects the dipeptide to the cytotoxic drug.[] Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes spontaneous 1,6-elimination to release the payload in its active, unmodified form.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the antibody component of the ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Induction of Apoptosis Internalization->Endosome

Mechanism of action of an ADC with a Val-Cit linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using a closely related and widely studied linker, Maleimidocaproyl-Val-Cit-PAB-MMAE (MC-VC-PAB-MMAE), which serves as a surrogate for the performance characteristics of the this compound linker.

ParameterValueMethodReference
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)[4]
Conjugation Efficiency >95%RP-HPLC[5]
Monomer Purity >98%Size Exclusion Chromatography (SEC)[5]

Table 1: Conjugation and Physicochemical Properties

Cell LineTarget AntigenIC50 (ng/mL)Assay
Breast Cancer (SK-BR-3) HER210-50MTT/XTT
Lymphoma (Karpas-299) CD305-20MTT/XTT
Prostate Cancer (LNCaP) PSMA15-60MTT/XTT

Table 2: In Vitro Cytotoxicity Data

Animal ModelTumor TypeTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Reference
Mouse Xenograft Breast Cancer (BT474)3>90[6]
Mouse Xenograft Lymphoma (Karpas-299)1>95[6]

Table 3: In Vivo Efficacy Data

MatrixIncubation Time (days)% Intact ADC RemainingAssayReference
Human Plasma 7>90ELISA / LC-MS[7][8]
Mouse Plasma 7~70-80ELISA / LC-MS[7][8]

Table 4: Plasma Stability Data

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (10 mM)

  • Degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at the desired concentration in the conjugation buffer.

  • Add a 10- to 50-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for each antibody.

  • Immediately after incubation, remove the excess reducing agent using a desalting column pre-equilibrated with degassed conjugation buffer.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Antibody_Reduction_Workflow Start Start: mAb Solution Add_Reducing_Agent Add TCEP or DTT Start->Add_Reducing_Agent Incubation Incubate at 37°C Add_Reducing_Agent->Incubation Desalting Remove Excess Reductant (Desalting Column) Incubation->Desalting Reduced_mAb Reduced mAb Desalting->Reduced_mAb

Workflow for antibody reduction.
Protocol 2: Site-Specific Conjugation

This protocol details the conjugation of the this compound-payload to the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound-payload dissolved in a compatible organic solvent (e.g., DMSO) at a known concentration

  • Degassed conjugation buffer (as in Protocol 1)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

Procedure:

  • To the solution of the reduced antibody, add the this compound-payload solution. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.

  • After the incubation, quench any unreacted maleimide groups by adding the quenching solution to a final concentration of approximately 1 mM.

  • Incubate for an additional 20-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC to remove unconjugated drug-linker and other impurities.

Materials:

  • Crude ADC solution from Protocol 2

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Appropriate purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the chromatography column with the purification buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC using the purification buffer.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Analyze the purified ADC for DAR, purity, and aggregation.

ADC_Purification_Workflow Start Start: Crude ADC Chromatography Purification (SEC or HIC) Start->Chromatography Fraction_Collection Collect Monomeric ADC Fractions Chromatography->Fraction_Collection Analysis Characterization (DAR, Purity, etc.) Fraction_Collection->Analysis Purified_ADC Purified ADC Analysis->Purified_ADC

Workflow for ADC purification.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[9][10][11][12][]

Using UV-Vis Spectrophotometry:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Using Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

  • The chromatogram will show distinct peaks corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).

  • The area of each peak is proportional to the relative abundance of that species.

  • The average DAR is calculated as the weighted average of the DAR of each species.[9][14]

Protocol 5: In Vitro Cytotoxicity Assay

The cytotoxic potential of the ADC is typically evaluated using cell viability assays such as MTT or XTT.[15][16][17][18]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker provides a robust and versatile platform for the development of site-specific ADCs. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively utilize this technology in their drug development programs. Careful optimization of each experimental step is crucial for the successful generation of highly effective and well-characterized ADCs.

References

Application Notes and Protocols for the Purification of ADCs Synthesized with Mal-Phe-C4-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The Mal-Phe-C4-Val-Cit-PAB linker is a cleavable linker system designed for targeted drug delivery. The maleimide (B117702) group allows for site-specific conjugation to cysteine residues on the antibody, while the valine-citrulline (Val-Cit) dipeptide is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing systemic toxicity.[][2][]

This document provides detailed application notes and protocols for the purification of ADCs synthesized with the this compound linker, coupled to an auristatin-based payload.

Mechanism of Action

The therapeutic action of an ADC with a this compound-auristatin construct is a multi-step process:

  • Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component binds specifically to a target antigen on the surface of a cancer cell.[4] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.[4]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.[4]

  • Proteolytic Cleavage: Within the lysosome, proteases such as cathepsin B recognize and cleave the Val-Cit dipeptide linker.[][5]

  • Payload Release and Action: This cleavage releases the auristatin payload into the cytoplasm of the cancer cell. Auristatins, such as monomethyl auristatin E (MMAE), are highly potent microtubule inhibitors.[6][7][8] They bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][8]

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC ADC (this compound-Auristatin) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding & Internalization ADC_Internalized Internalized ADC Cathepsin_B Cathepsin B ADC_Internalized->Cathepsin_B 2. Lysosomal Trafficking Auristatin_Released Released Auristatin (e.g., MMAE) Cathepsin_B->Auristatin_Released 3. Cleavage of Val-Cit Linker Tubulin Tubulin Auristatin_Released->Tubulin 4. Payload Release & Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an ADC with a cleavable Val-Cit linker and auristatin payload.

Experimental Workflow for ADC Purification

The purification of ADCs synthesized with a maleimide-containing linker is a multi-step process designed to remove unreacted antibody, free drug-linker, and aggregates, resulting in a purified and characterized ADC product.

Experimental_Workflow Start Crude ADC Mixture (Post-Conjugation) Step1 Step 1: Buffer Exchange / Desalting (e.g., Tangential Flow Filtration or Desalting Column) Start->Step1 Step2 Step 2: Affinity Chromatography (Protein A) Step1->Step2 Removal of excess drug-linker Step3 Step 3: Hydrophobic Interaction Chromatography (HIC) (Optional, for DAR species separation) Step2->Step3 Capture of antibody and ADC Step4 Step 4: Size Exclusion Chromatography (SEC) (Aggregate Removal) Step3->Step4 Separation of different DAR species Final_Product Purified ADC Step4->Final_Product Removal of aggregates Analysis Characterization: - DAR Analysis (HIC/RP-HPLC) - Purity/Aggregate Analysis (SEC) - Endotoxin (B1171834) Testing Final_Product->Analysis

Caption: General experimental workflow for the purification of a maleimide-linked ADC.

Quantitative Data Summary

The following table summarizes typical quantitative data for a purified ADC with a this compound-auristatin construct. Actual values may vary depending on the specific antibody, conjugation conditions, and purification process.

ParameterMethodTypical ValueReference
Average Drug-to-Antibody Ratio (DAR) HIC-UV/Vis, RP-HPLC-MS3.5 - 4.5[7][9]
Monomer Purity Size Exclusion Chromatography (SEC)> 95%
Aggregate Content Size Exclusion Chromatography (SEC)< 5%[10]
Free Drug-Linker Level Reversed-Phase HPLC (RP-HPLC)< 1%
Endotoxin Level LAL Test< 0.5 EU/mg
Final ADC Concentration UV-Vis Spectroscopy (A280)1 - 10 mg/mL

Experimental Protocols

Protocol 1: Desalting of Crude ADC Mixture

This protocol is designed to remove excess, unreacted drug-linker from the crude conjugation mixture.

Materials:

  • Crude ADC conjugation mixture

  • Desalting columns (e.g., PD-10) or Tangential Flow Filtration (TFF) system

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Column Equilibration (for desalting columns):

    • Equilibrate the desalting column with 5 column volumes of Purification Buffer.

  • Sample Loading:

    • Load the crude ADC mixture onto the equilibrated desalting column or into the TFF system.

  • Elution/Diafiltration:

    • Desalting Column: Elute the ADC with Purification Buffer and collect the fractions containing the protein. The ADC will elute in the void volume, while the smaller drug-linker molecules will be retained.

    • TFF: Perform diafiltration against the Purification Buffer for at least 5-10 volume exchanges to remove the free drug-linker.

  • Pooling and Concentration:

    • Pool the fractions containing the purified ADC.

    • If necessary, concentrate the ADC solution using a centrifugal filter device or TFF.

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR). The increasing hydrophobicity with higher DAR values allows for their separation.

Materials:

  • Desalted ADC solution

  • HIC column (e.g., Phenyl Sepharose)

  • HIC Buffer A: 2 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0

  • HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC or FPLC system

Procedure:

  • Sample Preparation:

    • Adjust the ammonium sulfate concentration of the desalted ADC solution to be equivalent to or slightly lower than the starting concentration of Buffer A.

  • Column Equilibration:

    • Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection:

    • Inject the prepared ADC sample onto the equilibrated column.

  • Elution:

    • Elute the bound ADC species using a linear gradient of decreasing ammonium sulfate concentration (i.e., increasing percentage of Buffer B).

    • Species with lower DAR (less hydrophobic) will elute first, followed by species with higher DAR.

  • Fraction Collection:

    • Collect fractions corresponding to the desired DAR species.

Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)

SEC is used as a final polishing step to remove high molecular weight aggregates.

Materials:

  • HIC-purified ADC fractions (or desalted ADC)

  • SEC column suitable for monoclonal antibody separation

  • SEC Mobile Phase: PBS, pH 7.4

  • HPLC or FPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with the SEC Mobile Phase until a stable baseline is achieved.

  • Sample Injection:

    • Inject the ADC sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

  • Isocratic Elution:

    • Elute the sample with the SEC Mobile Phase at a constant flow rate.

  • Fraction Collection:

    • Collect the fraction corresponding to the monomeric ADC peak, which will be the main peak eluting after the void volume (where aggregates elute).

Characterization Methods

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-UV/Vis:

  • Analyze the purified ADC using an analytical HIC column with a UV/Vis detector.

  • The relative peak areas of the different DAR species can be used to calculate the average DAR.

2. Purity and Aggregate Analysis by SEC:

  • Analyze the final purified ADC using an analytical SEC column.

  • The percentage of the monomer peak area relative to the total peak area (monomer + aggregates) represents the purity.

3. Endotoxin Testing:

  • Perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels in the final ADC product.

By following these detailed protocols and characterization methods, researchers and drug development professionals can effectively purify and characterize ADCs synthesized with the this compound linker, ensuring a high-quality product for further preclinical and clinical evaluation.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Mal-Phe-C4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The Mal-Phe-C4-Val-Cit-PAB linker is a key component in many ADCs, featuring a maleimide (B117702) group for conjugation to the antibody, a dipeptide (Val-Cit) cleavable by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer.[] This application note provides a comprehensive guide to the in vitro cell-based assays essential for evaluating the efficacy of ADCs utilizing this linker system. Detailed protocols for key assays, data interpretation guidelines, and troubleshooting advice are included to ensure robust and reproducible results.

Mechanism of Action

The efficacy of a this compound based ADC is initiated by the binding of the monoclonal antibody component to a specific antigen on the surface of a target cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome.[2] The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker.[3][] This cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload into the cytoplasm. The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization if the payload is an auristatin like MMAE, ultimately leading to cell cycle arrest and apoptosis.[5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Tumor Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Endocytosis Antigen->Internalization 2. Internalization Payload_Action Payload Binds Target (e.g., Tubulin) Apoptosis Apoptosis Payload_Action->Apoptosis 7. Induction of   Cell Death ADC_Internalized Internalized ADC Cathepsin_B Cathepsin B ADC_Internalized->Cathepsin_B 4. Lysosomal   Processing Payload_Release Released Payload Cathepsin_B->Payload_Release 5. Val-Cit Cleavage   & PAB Self-immolation Payload_Release->Payload_Action 6. Cytoplasmic Entry Internalization->ADC_Internalized 3. Trafficking

Mechanism of action of a this compound ADC.

Key In Vitro Efficacy Assays

A panel of in vitro assays is crucial to characterize the potency, specificity, and mechanism of action of a this compound ADC.

Cytotoxicity Assay

This assay determines the concentration of the ADC required to inhibit the growth of or kill cancer cells. It is fundamental for assessing the potency (IC50) and specificity of the ADC.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells.[6][7]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (isotype control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Experimental Workflow:

Cytotoxicity_Workflow Start Start Seed_Cells Seed Ag+ and Ag- cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_ADC Add serial dilutions of ADC and controls Incubate_24h->Add_ADC Incubate_72_96h Incubate for 72-96 hours Add_ADC->Incubate_72_96h Add_MTT Add MTT solution to each well Incubate_72_96h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like auristatins).[9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6][7]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation:

Cell LineTarget AntigenADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
BT-474 HER2+e.g., 0.5-5>1000e.g., 0.1-1
SK-BR-3 HER2+e.g., 1-10>1000e.g., 0.1-1
MCF-7 HER2->100>1000e.g., 0.2-2
MDA-MB-231 HER2->100>1000e.g., 0.5-5

Note: Expected IC50 values are illustrative and will vary depending on the specific antibody, payload, and cell line.[10][11][12]

Apoptosis Assay

This assay confirms that the ADC induces cell death through apoptosis, a programmed and controlled mechanism.

Protocol: Annexin V and Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.[13][14]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC at a concentration around the IC50 value for a predetermined time (e.g., 48-72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Alternative Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[17][18]

Materials:

  • Treated and untreated cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with the ADC as described for the Annexin V assay.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a luminometer.

Data Presentation:

Treatment GroupAnnexin V+/PI- (% of cells)Caspase-3/7 Activity (RLU)
Untreatede.g., <5%e.g., Baseline
ADC (IC50)e.g., 20-50%e.g., 3-10 fold increase
Isotype Controle.g., <5%e.g., Baseline

Note: RLU = Relative Luminescence Units. Expected values are illustrative.

Bystander Effect Assay

The bystander effect occurs when the cytotoxic payload released from the target cell diffuses into the tumor microenvironment and kills neighboring antigen-negative cells. This is particularly important for treating heterogeneous tumors.[19][20]

Protocol: Co-culture Bystander Assay

This assay evaluates the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.

Materials:

  • Ag+ cell line

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • This compound ADC

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but not to Ag- cells in monoculture.

  • Incubation: Incubate for 72-96 hours.

  • Analysis: Quantify the number of viable GFP-positive cells using fluorescence microscopy or flow cytometry.

Data Analysis: Compare the viability of the Ag- (GFP-positive) cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Data Presentation:

Culture ConditionADC Concentration (nM)% Viability of Ag- (GFP+) Cells
Monoculture0100%
Monoculturee.g., 10e.g., ~95%
Co-culture0100%
Co-culturee.g., 10e.g., 40-60%

Note: Expected values are illustrative.

ADC Internalization Assay

This assay confirms that the ADC is internalized by the target cells, a prerequisite for the payload release in the lysosome.

Protocol: pH-sensitive Dye-based Internalization Assay

This method utilizes pH-sensitive dyes (e.g., pHrodo) that are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of the endosomes and lysosomes.[2][21]

Materials:

  • Ag+ and Ag- cell lines

  • ADC labeled with a pH-sensitive dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • ADC Labeling: Label the ADC with a pH-sensitive dye according to the manufacturer's protocol.

  • Cell Treatment: Treat Ag+ and Ag- cells with the labeled ADC.

  • Incubation: Incubate the cells at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.

  • Analysis: Measure the fluorescence intensity of the cells using a flow cytometer or visualize internalization by fluorescence microscopy.

Data Analysis: A significant increase in fluorescence in Ag+ cells at 37°C compared to 4°C and compared to Ag- cells indicates specific, temperature-dependent internalization.

Data Presentation:

Cell LineIncubation TemperatureMean Fluorescence Intensity (MFI)
Ag+4°Ce.g., Low
Ag+37°Ce.g., High
Ag-37°Ce.g., Low

Note: Expected values are illustrative.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High IC50 variability Inconsistent cell health, passage number, or seeding density. ADC aggregation or degradation.Use cells with a consistent low passage number. Ensure cells are in the exponential growth phase. Aliquot ADC to avoid multiple freeze-thaw cycles. Check for ADC aggregation using size-exclusion chromatography.[5]
High background in apoptosis assay Mechanical stress during cell harvesting leading to membrane damage.Handle cells gently during harvesting. Use a milder detachment reagent for adherent cells.
No bystander effect observed The payload is not sufficiently membrane-permeable. The ADC concentration is too low.Confirm the membrane permeability of the payload. Optimize the ADC concentration in the co-culture assay.
Low ADC internalization signal Low antigen expression on target cells. The antibody's binding affinity is compromised after conjugation.Confirm antigen expression levels using flow cytometry with the unconjugated antibody. Verify the binding affinity of the ADC.

Conclusion

The in vitro assays described in this application note provide a robust framework for the preclinical evaluation of this compound ADC efficacy. By systematically assessing cytotoxicity, mechanism of action, bystander effect, and internalization, researchers can gain critical insights into the therapeutic potential of their ADC candidates and make informed decisions for further development. Adherence to detailed protocols and careful data interpretation are paramount for generating reliable and reproducible results.

References

Application Notes and Protocols for Mal-Phe-C4-Val-Cit-PAB in Peptide-Drug Conjugates (PDCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. A critical component of a PDC is the linker that connects the targeting peptide to the drug payload. The Mal-Phe-C4-Val-Cit-PAB linker is a sophisticated, cleavable linker system designed for enhanced stability in circulation and specific, controlled release of the drug within the target cell.

This document provides detailed application notes and protocols for the use of the this compound linker in the development of PDCs.

Linker Structure and Mechanism of Action

The this compound linker is a multicomponent system, with each part playing a crucial role in the PDC's function:

  • Mal (Maleimide): This group provides a reactive site for conjugation to a thiol group (sulfhydryl group), typically from a cysteine residue on the targeting peptide. This forms a stable thioether bond.[][][3]

  • Phe (Phenylalanine): The phenylalanine residue, along with the C4 spacer, likely contributes to the linker's hydrophobicity and may influence its interaction with proteases and overall stability.

  • C4 (Butyl Spacer): This four-carbon chain acts as a spacer, potentially reducing steric hindrance between the peptide and the drug, and contributing to the linker's overall stability.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the key to the linker's targeted cleavage. It is specifically recognized and cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of cancer cells.[][5][6]

  • PAB (p-Aminobenzylcarbamate): This self-immolative spacer ensures the efficient release of the active drug following the cleavage of the Val-Cit linker. Once cathepsin B cleaves the linker, the PAB moiety undergoes a 1,6-elimination reaction, releasing the unmodified, active cytotoxic payload.

The overall mechanism ensures that the PDC remains intact and inactive in the bloodstream, only releasing its cytotoxic payload inside the target cancer cells, thereby increasing the therapeutic window.

Quantitative Data Summary

ParameterHypothetical ValueDescription
In Vitro Cytotoxicity (IC50)
Target Cancer Cell Line5 nMConcentration of the PDC required to inhibit the growth of 50% of the target cancer cells.
Non-Target Cell Line>1000 nMConcentration of the PDC required to inhibit the growth of 50% of non-target cells, indicating selectivity.
In Vivo Efficacy
Tumor Growth Inhibition (TGI)85%Percentage of tumor growth inhibition in a xenograft mouse model compared to a vehicle control.[7][8][9][10]
Pharmacokinetics
Plasma Half-life (t½)24 hoursThe time it takes for the concentration of the PDC in the blood plasma to reduce by half.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PDC using the this compound linker. Optimization will be required for specific peptides, drugs, and cell lines.

Protocol 1: Conjugation of this compound-Drug to a Cysteine-Containing Peptide

This protocol describes the conjugation of a pre-synthesized this compound-drug construct to a targeting peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing targeting peptide

  • This compound-Drug construct

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: N-acetylcysteine or free cysteine

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)[11]

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that need to be reduced to generate a free thiol, treat the peptide with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) following the manufacturer's protocol, and then remove the excess reducing agent by desalting.[3]

  • Linker-Drug Preparation: Dissolve the this compound-Drug construct in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved linker-drug construct to the peptide solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching: Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting PDC using RP-HPLC to separate the conjugate from unreacted peptide, linker-drug, and other impurities.[11][12]

  • Characterization: Characterize the purified PDC by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.[13] The drug-to-peptide ratio (DPR) can also be determined.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the PDC on target and non-target cell lines.

Materials:

  • Target cancer cell line (expressing the receptor for the targeting peptide)

  • Non-target cell line (lacking the receptor)

  • Purified PDC

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and non-target cells in separate 96-well plates at a density of 2,000-10,000 cells per well. Allow the cells to adhere overnight.

  • PDC Treatment: Prepare serial dilutions of the PDC in cell culture medium. Remove the old medium from the cells and add the PDC dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the PDC concentration and determine the IC50 value using a suitable software.[14][15]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the PDC in a mouse xenograft model.[7][8][9][10]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Target cancer cell line

  • Purified PDC

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-10 million cells of the target cancer cell line into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the PDC to the treatment group via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle control to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Statistically analyze the differences in tumor volume between the groups.

Visualizations

Mechanism of Action of this compound PDC

PDC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell PDC PDC in Circulation (Stable) Receptor Target Receptor PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Active Drug Lysosome->Drug 4. Cathepsin B Cleavage & Release Apoptosis Apoptosis Drug->Apoptosis 5. Cytotoxicity

Caption: Intracellular drug release from a this compound PDC.

Experimental Workflow for PDC Synthesis and Evaluation

PDC_Workflow Peptide Cysteine-Peptide Conjugation Conjugation (Maleimide-Thiol) Peptide->Conjugation LinkerDrug This compound-Drug LinkerDrug->Conjugation Purification RP-HPLC Purification Conjugation->Purification Characterization LC-MS Analysis Purification->Characterization InVitro In Vitro Cytotoxicity Assay Characterization->InVitro InVivo In Vivo Efficacy Study Characterization->InVivo Data Data Analysis (IC50, TGI) InVitro->Data InVivo->Data

Caption: Workflow for the synthesis and evaluation of a PDC.

Signaling Pathway of a Tubulin-Inhibiting Payload

Apoptosis_Pathway Drug Released Cytotoxic Drug (e.g., Auristatin) Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Caspase Caspase Cascade Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction by a tubulin-inhibiting PDC payload.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug-to-Antibody Ratios with Mal-Phe-C4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the Mal-Phe-C4-Val-Cit-PAB linker system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing the drug-to-antibody ratio (DAR) in the generation of Antibody-Drug Conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

A1: The this compound is a cleavable linker used in the development of ADCs. It connects a cytotoxic payload to an antibody. The maleimide (B117702) (Mal) group at one end allows for covalent attachment to free thiol groups on the antibody, typically from reduced cysteine residues. The valine-citrulline (Val-Cit) dipeptide sequence is designed to be stable in the bloodstream but is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2] Following cleavage, the p-aminobenzyl (PAB) spacer undergoes self-immolation to release the active drug payload inside the target cancer cell.

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) and why is it important?

A2: The optimal DAR, or the average number of drug molecules per antibody, is a critical quality attribute (CQA) that must be empirically determined for each ADC. It represents a balance between efficacy and toxicity. A low DAR may not deliver a sufficient therapeutic dose, while a high DAR can lead to increased hydrophobicity, promoting aggregation, faster clearance from circulation, and potential off-target toxicity.[3] For many ADCs, a DAR of 2 to 4 is often targeted.

Q3: How does pH affect the conjugation efficiency with the this compound linker?

A3: The pH of the reaction buffer is critical for the maleimide-thiol conjugation. The optimal pH range is typically between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate slows as the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, rendering it inactive, and the potential for side reactions with other amino acid residues like lysine (B10760008) increases.[1][4]

Q4: What is the recommended storage for the this compound linker?

A4: The this compound linker should be stored at -20°C in a dry, dark environment to prevent degradation.[5] For short-term storage in solution, use an anhydrous solvent like DMSO or DMF, as aqueous solutions of maleimides are prone to hydrolysis. It is recommended to prepare solutions fresh before use.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the conjugation process.

Issue Potential Cause Recommended Solution
Low Average DAR 1. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.- Increase the molar excess of the reducing agent (e.g., TCEP).- Extend the reduction incubation time or increase the temperature (e.g., to 37°C).- Ensure the reducing agent is active and freshly prepared.
2. Suboptimal Reaction pH: The pH is outside the optimal 6.5-7.5 range, reducing the reactivity of the thiol or leading to maleimide hydrolysis.- Prepare fresh conjugation buffer and verify the pH immediately before use.- Use a non-amine-containing buffer such as PBS or HEPES.[6]
3. Incorrect Molar Ratio: The molar ratio of the drug-linker to the antibody is too low.- Increase the molar excess of the this compound drug-linker in the conjugation reaction.[7]
4. Inactive Drug-Linker: The maleimide group on the linker has been hydrolyzed due to improper storage or handling.- Use a fresh aliquot of the drug-linker.- Prepare the drug-linker solution in anhydrous DMSO or DMF immediately before use.
High Levels of Aggregation 1. High DAR: A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, leading to aggregation.- Reduce the molar excess of the drug-linker to target a lower average DAR.- Optimize the formulation buffer by screening different pH values and excipients.
2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer promotes protein instability.- Screen different formulation buffers to find conditions that minimize aggregation.
3. Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody.- Perform the conjugation at a lower temperature (e.g., 4°C or room temperature).[8]
Batch-to-Batch Variability 1. Inconsistent Reagent Quality: Variations in the purity and concentration of the antibody, drug-linker, or buffers.- Characterize all starting materials for each batch.- Ensure accurate quantification of the antibody and drug-linker.
2. Lack of Precise Control Over Reaction Parameters: Minor differences in pH, temperature, or reaction time between batches.- Implement strict process controls and carefully monitor all reaction parameters.
3. Inconsistent Purification: Differences in the purification method can enrich for different DAR species.- Standardize the purification protocol, including the type of column, buffers, and elution gradient.

Section 3: Quantitative Data Summary

The final DAR is highly dependent on the molar ratio of the drug-linker to the antibody. The following table provides an illustrative guide to the expected average DAR based on varying molar ratios for a typical cysteine-based conjugation. Note that these values are representative and will require optimization for your specific antibody and payload.

Molar Ratio of Drug-Linker to AntibodyExpected Average DARKey Considerations
2:11.5 - 2.0Minimizes risk of aggregation; may have lower efficacy.
5:12.5 - 3.5Often a good starting point for balancing efficacy and safety.[8]
10:13.5 - 4.5May provide higher efficacy but with an increased risk of aggregation and faster clearance.[1]
20:1> 5.0High risk of aggregation and potential for decreased efficacy due to rapid clearance.

Section 4: Experimental Protocols

This section provides a detailed methodology for the conjugation of a drug payload to an antibody using the this compound linker via interchain cysteine residues.

Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds to generate free thiol groups.

Materials:

  • Purified monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.4[8]

  • Desalting columns

Procedure:

  • Buffer Exchange: If necessary, exchange the antibody into the Reaction Buffer using a desalting column.

  • Antibody Concentration: Adjust the antibody concentration to 5-10 mg/mL.

  • Addition of Reducing Agent: Add a 2.5-fold molar excess of TCEP to the antibody solution.[8]

  • Incubation: Incubate the reaction for 2 hours at 37°C.[8]

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange into the Reaction Buffer using a desalting column.

Drug-Linker Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody from step 4.1

  • This compound-Payload, dissolved in anhydrous DMSO

  • Quenching Reagent: N-acetylcysteine

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound-Payload in anhydrous DMSO.

  • Addition of Conjugation Reagent: Add the desired molar ratio of the drug-linker solution to the reduced antibody. A common starting point is a 5:1 molar ratio.[8]

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle mixing. Protect the reaction from light.[8]

  • Quenching: Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.[8]

ADC Purification and Characterization

This protocol outlines the purification of the ADC and the determination of the DAR.

Materials:

  • Crude ADC from step 4.2

  • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • HIC Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0[9]

  • HIC Mobile Phase B: 25% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0[9]

Procedure:

  • Purification: Purify the ADC from unconjugated drug-linker and quenching reagent using SEC.

  • DAR Determination by HIC: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the purified ADC. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. d. Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.). e. Calculate the average DAR using the formula: Average DAR = Σ(% Area of each peak × DAR of each peak) / 100

Section 5: Visualizations

Experimental Workflow

ADC_Conjugation_Workflow cluster_prep Antibody Preparation cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody buffer_exchange1 Buffer Exchange (PBS, 5mM EDTA, pH 7.4) mAb->buffer_exchange1 add_tcep Add TCEP (2.5x molar excess) buffer_exchange1->add_tcep incubate_reduction Incubate (2h, 37°C) add_tcep->incubate_reduction buffer_exchange2 Remove Excess TCEP incubate_reduction->buffer_exchange2 add_linker Add Drug-Linker (e.g., 5:1 molar ratio) buffer_exchange2->add_linker drug_linker This compound-Payload (in DMSO) drug_linker->add_linker incubate_conjugation Incubate (1h, RT, dark) add_linker->incubate_conjugation quench Quench Reaction (N-acetylcysteine) incubate_conjugation->quench purify Purify ADC (SEC) quench->purify analyze Characterize ADC (HIC for DAR) purify->analyze

Caption: General workflow for ADC synthesis via cysteine conjugation.

Linker Cleavage Signaling Pathway

Linker_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable in Circulation) receptor Tumor Antigen Receptor ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Val-Cit Cleavage lysosome->cleavage cathepsin_b Cathepsin B cathepsin_b->cleavage release Drug Release cleavage->release drug Active Cytotoxic Drug release->drug apoptosis Apoptosis drug->apoptosis

Caption: Mechanism of drug release from a Val-Cit cleavable linker.

References

Technical Support Center: Preventing Premature Cleavage of Mal-Phe-C4-Val-Cit-PAB in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the premature cleavage of the Mal-Phe-C4-Val-Cit-PAB linker in mouse plasma. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during preclinical studies of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My ADC with a Val-Cit-PAB linker shows significant instability and premature payload release in mouse plasma during in vitro incubation. What is the likely cause?

A1: The most probable cause is enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by mouse carboxylesterase 1C (Ces1C).[1][2][3][4][5][6][7] This enzyme is present in rodent plasma and is known to hydrolyze the Val-Cit linker, leading to off-target toxicity and reduced efficacy in preclinical mouse models.[3][6] While this linker is designed for cleavage by lysosomal proteases like Cathepsin B within the target cell, its susceptibility to Ces1C in mouse plasma is a known issue.[1][7][8]

Q2: How can I confirm that Ces1C is responsible for the observed instability of my ADC in mouse plasma?

A2: To confirm the role of Ces1C, you can perform the following experiments:

  • In Vitro Plasma Stability Assay: Conduct a comparative in vitro plasma stability assay using plasma from different species (mouse, rat, monkey, and human).[3] The Val-Cit linker is generally stable in human and primate plasma but unstable in mouse plasma.[4][6]

  • Use of Ces1C Knockout Mice: If available, perform in vivo pharmacokinetic (PK) studies in Ces1C knockout mice.[3][5] A significantly improved PK profile in these mice compared to wild-type mice would confirm Ces1C's role in the premature cleavage.[5]

  • Incubation with Recombinant Ces1C: Incubating your ADC with recombinant Ces1C (rCES1c) in a buffer system or in human plasma spiked with rCES1c can provide direct evidence of its cleaving activity.[5]

Q3: What strategies can I employ to prevent or minimize this premature cleavage in mouse models?

A3: Several strategies can be implemented to enhance the stability of your ADC in mouse plasma:

  • Linker Modification: A highly effective approach is to modify the peptide linker.[1][3] Introducing a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve stability in mouse plasma by reducing its susceptibility to Ces1C cleavage, without significantly affecting its cleavage by Cathepsin B.[3][7][8]

  • Alternative Linker Chemistries: Consider using alternative linker technologies that are not susceptible to Ces1C cleavage.[3]

  • Exo-Linkers: These are a newer class of linkers where the cleavable peptide is repositioned to enhance stability and hydrophilicity, offering resistance to both Ces1C and human neutrophil elastase.[2][3][8][9]

Q4: I am observing loss of payload, but I'm not sure if it's due to the Val-Cit cleavage or instability of the maleimide-thiol conjugation. How can I differentiate between these two mechanisms?

A4: The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[10][11] To differentiate this from enzymatic cleavage of the Val-Cit linker, you can:

  • Analyze the Released Species: Use LC-MS to identify the released payload. If the entire linker-payload is detected, it suggests maleimide (B117702) instability. If a fragment corresponding to the payload attached to a cleaved portion of the linker (e.g., Cit-PAB-payload) is observed, it indicates enzymatic cleavage.

  • Control Experiments: Incubate the ADC in buffer at physiological pH and temperature. Any payload release under these conditions is likely due to the chemical instability of the maleimide linkage.

  • Stabilize the Maleimide Linkage: The stability of the maleimide-thiol conjugate can be increased by hydrolysis of the succinimide (B58015) ring.[10]

Q5: Besides Ces1C, are there other enzymes in plasma that could be cleaving the Val-Cit linker?

A5: While Ces1C is the primary enzyme of concern in mouse plasma, human neutrophil elastase (NE) has also been shown to cleave the Val-Cit bond.[2][4][9] This can be a concern for off-target toxicity, potentially leading to neutropenia.[3][4][9]

Quantitative Data Summary

The following tables summarize quantitative data on the stability of different linkers in mouse plasma.

Table 1: In Vivo Stability of Different Linkers in Mice

Linker TypeADCHalf-life in MouseReference
Val-Cit (VCit)Undisclosed~2 days[7]
Glu-Val-Cit (EVCit)Undisclosed~12 days[7]
Val-Cit-MMAEcAC10-Val-Cit-MMAE~6.0 days[12]

Table 2: In Vitro Stability of Exo-Linkers in Mouse Plasma

Linker TypeADCReleased Payload in Mouse Plasma (%)Incubation TimeReference
Exo-EVCMal-Exo-EVC-pyrene ADC3.5Not Specified[13]
Exo-EEVCMal-Exo-EEVC-pyrene ADC2Not Specified[13]
linear-VCMc-VC-PAB-pyrene ADC36Not Specified[13]
linear-EVCMc-EVC-PAB-pyrene ADC7Not Specified[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species.

Materials:

  • ADC of interest

  • Human, mouse, rat, and cynomolgus monkey plasma (sodium citrate (B86180) or heparin anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Pre-warm plasma samples to 37°C.

  • Spike the ADC into the plasma of each species to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the plasma samples.

  • Immediately stop the reaction by diluting the aliquot in 4 volumes of ice-cold PBS.

  • Analyze the samples by LC-MS/MS to determine the concentration of the intact ADC (measuring DAR) or the released payload.

Protocol 2: Analysis of ADC Stability by Released Payload Quantification

Objective: To quantify the amount of payload released from an ADC after incubation in plasma.

Materials:

  • ADC incubated in plasma (from Protocol 1)

  • Protein A magnetic beads

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)

  • Internal standard (e.g., a related small molecule)

  • LC-MS/MS system

Methodology:

  • To the plasma aliquot, add Protein A magnetic beads and incubate to capture the ADC.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads using the elution buffer.

  • Add an internal standard to the eluted sample.

  • Analyze the sample by LC-MS/MS using a multiple reaction monitoring (MRM) method to quantify the released payload.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 In Vivo Cleavage Pathway ADC ADC (this compound-Payload) Ces1C Mouse Carboxylesterase 1C (in plasma) ADC->Ces1C Premature Cleavage Cleaved_ADC Cleaved Linker + Payload Ces1C->Cleaved_ADC Off_Target Off-Target Toxicity Cleaved_ADC->Off_Target

Caption: Premature cleavage of Val-Cit-PAB linker by Ces1C in mouse plasma.

cluster_1 Experimental Workflow: Plasma Stability Assay Start Start: ADC Incubation in Plasma Timepoints Collect Aliquots at Time Points (0, 1, 4, 8, 24h...) Start->Timepoints Quench Quench Reaction (e.g., cold PBS) Timepoints->Quench Analysis LC-MS/MS Analysis (DAR or Released Payload) Quench->Analysis Result Determine ADC Stability Analysis->Result

Caption: Workflow for in vitro plasma stability assessment of ADCs.

cluster_2 Troubleshooting Logic Instability Observed ADC Instability in Mouse Plasma Ces1C Ces1C Cleavage? Instability->Ces1C Hypothesis 1 Maleimide Maleimide Instability? Instability->Maleimide Hypothesis 2 Modify_Linker Solution: Modify Linker (e.g., EVCit) Ces1C->Modify_Linker Stabilize_Maleimide Solution: Hydrolyze Succinimide Ring Maleimide->Stabilize_Maleimide

Caption: Troubleshooting logic for ADC instability in mouse plasma.

References

Technical Support Center: Mitigating Off-Target Toxicity of Mal-Phe-C4-Val-Cit-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target toxicity associated with Mal-Phe-C4-Val-Cit-PAB Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to the off-target toxicity of this compound ADCs?

A1: The off-target toxicity of these ADCs primarily stems from two key components of the linker-drug system: the maleimide (B117702) conjugation and the cleavable Val-Cit peptide linker.

  • Maleimide Instability: The thiosuccinimide bond formed between the maleimide group and a cysteine residue on the antibody can undergo a retro-Michael reaction. This reaction leads to the premature release of the entire linker-drug complex, which can then circulate systemically and bind to off-target cells.[1] This deconjugation can also occur through exchange with thiols present in plasma, such as albumin.[2]

  • Premature Cleavage of the Val-Cit Linker: The Val-Cit dipeptide is designed to be cleaved by cathepsin B, an enzyme typically found at high concentrations within the lysosomes of tumor cells. However, this linker can also be cleaved prematurely in circulation by other proteases, such as neutrophil elastase, leading to the release of the cytotoxic payload in healthy tissues and potentially causing neutropenia.[3][4] In preclinical mouse models, carboxylesterase Ces1C has also been shown to cleave the Val-Cit linker, which can complicate the interpretation of toxicity studies.[4]

  • The "Bystander Effect" in Healthy Tissues: If the released cytotoxic payload is membrane-permeable, it can diffuse into healthy cells near the site of premature release, leading to what is known as bystander toxicity.[4]

  • Fc-Mediated Uptake: The Fc region of the antibody component of the ADC can be recognized by Fc gamma receptors (FcγRs) on immune cells, resulting in target-independent uptake of the ADC and subsequent toxicity to these cells.[4][5]

Q2: What is the role of the Mal-Phe-C4 portion of the linker?

A2: The "Mal-Phe-C4" component refers to the maleimide group used for conjugation to the antibody, a phenylalanine (Phe) residue, and a 4-carbon butyl spacer (C4). This portion of the linker connects the cytotoxic payload and the cleavable peptide to the antibody. While the maleimide is crucial for conjugation, the Phe-C4 spacer primarily influences the physicochemical properties of the ADC, such as its hydrophobicity and steric hindrance, which can indirectly affect stability and aggregation. The hydrophobicity of the linker and payload can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[6][7]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts the off-target toxicity of an ADC.

  • Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to aggregation.[6] Aggregated ADCs can be cleared more rapidly from circulation and may exhibit altered biodistribution, potentially increasing uptake in off-target organs like the liver and spleen.[2]

  • Enhanced Off-Target Effects: A higher number of payload molecules per antibody increases the likelihood of off-target toxicity if the ADC is taken up by non-target cells or if the payload is prematurely released.[4] Studies have shown that ADCs with a high DAR (e.g., 8) are cleared from circulation faster than those with lower DARs (e.g., 2 or 4).[2] Finding an optimal DAR is a balance between maximizing therapeutic efficacy and minimizing toxicity.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the off-target toxicity of this compound ADCs during experimental studies.

Issue 1: High background cytotoxicity observed in antigen-negative cell lines.

  • Possible Cause A: Premature payload release in culture medium.

    • Troubleshooting Step 1: Assess the stability of the ADC in the cell culture medium over the time course of the experiment. Use techniques like LC-MS to measure the amount of free payload in the supernatant.

    • Troubleshooting Step 2: If instability is confirmed, consider modifying the maleimide linker to a more stable version, such as a self-hydrolyzing maleimide, to reduce deconjugation via the retro-Michael reaction.[8]

  • Possible Cause B: Bystander effect from a membrane-permeable payload.

    • Troubleshooting Step 1: Perform a co-culture bystander assay to quantify the extent of killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC.

    • Troubleshooting Step 2: If the bystander effect is too potent and leading to significant off-target killing, consider payloads with lower membrane permeability or explore linkers that are more efficiently cleaved only inside the target cell.

Issue 2: Inconsistent IC50 values in in vitro cytotoxicity assays.

  • Possible Cause A: ADC aggregation.

    • Troubleshooting Step 1: Characterize the aggregation state of your ADC preparation using Size Exclusion Chromatography (SEC).

    • Troubleshooting Step 2: If aggregation is detected, optimize the formulation buffer by screening different pH values and excipients. Also, ensure proper storage conditions and minimize freeze-thaw cycles.[6][9]

  • Possible Cause B: Variability in cell culture conditions.

    • Troubleshooting Step 1: Standardize cell passage number, seeding density, and confluence at the time of ADC treatment.

    • Troubleshooting Step 2: Ensure consistent media composition and incubation times, as these can influence cell health and drug response.[10]

Issue 3: Significant loss of payload observed in plasma stability assays.

  • Possible Cause A: Retro-Michael reaction of the maleimide linker.

    • Troubleshooting Step 1: Perform a thiol-exchange assay by incubating the ADC with an excess of a small molecule thiol like glutathione (B108866) and monitor payload deconjugation by HPLC or LC-MS.

    • Troubleshooting Step 2: To mitigate this, consider post-conjugation hydrolysis of the thiosuccinimide ring by incubating the ADC at a slightly alkaline pH (e.g., pH 9.0). Alternatively, utilize next-generation maleimides, such as N-aryl maleimides, which form more stable conjugates.[11]

  • Possible Cause B: Enzymatic cleavage of the Val-Cit linker.

    • Troubleshooting Step 1: Conduct in vitro plasma stability assays using plasma from the relevant species (e.g., human, mouse) and quantify the release of the payload over time.

    • Troubleshooting Step 2: If premature cleavage is observed, consider linker modifications. For instance, adding a glutamic acid residue to create a Glu-Val-Cit linker can enhance stability against certain plasma proteases like Ces1C in mice.[12]

Quantitative Data Summary

Table 1: Comparative In Vitro Cytotoxicity of ADCs

ADC ConfigurationTarget Cell Line (Antigen-Positive)IC50 (nM)Off-Target Cell Line (Antigen-Negative)IC50 (nM)Selectivity Index (Off-target IC50 / Target IC50)
Trastuzumab-vc-MMAEN87 (HER2+++)~0.1-1MCF7 (HER2-)>1000>1000
Trastuzumab-SMCC-DM1SK-BR-3 (HER2+++)~0.05-0.5MDA-MB-231 (HER2+)>100>200
Anti-CD30-vc-MMAEKarpas 299 (CD30+)~0.1Jurkat (CD30-)>1000>10000

Data compiled from publicly available literature and are approximate. Actual values will vary depending on the specific antibody, payload, DAR, and experimental conditions.[1][13][14]

Table 2: Influence of Linker Chemistry on ADC Stability in Plasma

Linker TypeDeconjugation after 7 days in human plasma (%)Primary Mechanism of Instability
N-alkyl maleimide35-67%Retro-Michael reaction
N-aryl maleimide<20%Increased resistance to retro-Michael reaction
Self-hydrolyzing maleimideMinimalRapid hydrolysis of thiosuccinimide ring prevents retro-Michael reaction
Val-CitSpecies-dependentEnzymatic cleavage (e.g., by neutrophil elastase, Ces1C)
Glu-Val-CitSignificantly more stable in mouse plasma than Val-CitResistant to Ces1C cleavage

Data compiled from publicly available literature.[11][12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • ADC Preparation: Dilute the this compound ADC to a final concentration of 100 µg/mL in fresh plasma (human, mouse, or other species of interest).

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the mixture.

  • Sample Preparation: To analyze the average DAR, the ADC can be captured using protein A beads, followed by elution and analysis by LC-MS. To quantify free payload, precipitate plasma proteins with acetonitrile, centrifuge, and analyze the supernatant.[15][16]

  • LC-MS Analysis:

    • For DAR analysis, use a suitable chromatography method (e.g., HIC or RP-HPLC) coupled to a mass spectrometer to separate and quantify the different DAR species.

    • For free payload analysis, use a validated LC-MS/MS method to quantify the concentration of the released cytotoxic drug.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile. Calculate the half-life of the ADC in plasma.

Protocol 2: Bystander Cytotoxicity Assay (Co-culture Method)

  • Cell Preparation:

    • Antigen-positive (Ag+) target cells.

    • Antigen-negative (Ag-) bystander cells engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Also, seed GFP-Ag- cells alone as a control.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Data Acquisition: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[17][18]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_off_target Off-Target Effects ADC This compound ADC Free_Payload Prematurely Released Payload ADC->Free_Payload Linker Cleavage (e.g., by elastase) Albumin_Adduct Albumin-Linker-Payload Adduct ADC->Albumin_Adduct Retro-Michael Reaction Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Bystander Effect Albumin_Adduct->Healthy_Cell Uptake Internalization Internalization Tumor_Cell->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Cathepsin B) Lysosome->Payload_Release 4. Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity Off_Target_Toxicity Off-Target Toxicity Healthy_Cell->Off_Target_Toxicity

Caption: Mechanism of action and off-target toxicity pathways for a this compound ADC.

Troubleshooting_Workflow Start High Off-Target Toxicity Observed in Experiment Check_Stability Assess ADC Stability (Plasma/Medium) Start->Check_Stability Check_Aggregation Characterize Aggregation (SEC) Start->Check_Aggregation Check_Bystander Evaluate Bystander Effect (Co-culture Assay) Start->Check_Bystander Is_Unstable Instability Confirmed? Check_Stability->Is_Unstable Is_Aggregated Aggregation Detected? Check_Aggregation->Is_Aggregated Is_Bystander Excessive Bystander Effect? Check_Bystander->Is_Bystander Modify_Linker Modify Linker Chemistry (e.g., self-hydrolyzing maleimide, Glu-Val-Cit) Is_Unstable->Modify_Linker Yes End Re-evaluate Toxicity Profile Is_Unstable->End No Optimize_Formulation Optimize Formulation & Storage Conditions Is_Aggregated->Optimize_Formulation Yes Is_Aggregated->End No Modify_Payload Consider Payload with Lower Permeability Is_Bystander->Modify_Payload Yes Is_Bystander->End No Modify_Linker->End Optimize_Formulation->End Modify_Payload->End

Caption: A logical workflow for troubleshooting off-target toxicity of this compound ADCs.

References

Technical Support Center: Improving the Stability of the Maleimide-Thiol Linkage in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of Antibody-Drug Conjugates (ADCs), with a focus on enhancing the stability of the maleimide-thiol linkage.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the maleimide-thiol linkage in ADCs?

A1: The thiosuccinimide bond formed between a maleimide (B117702) and a thiol group is susceptible to two main degradation pathways in a physiological environment:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide linkage breaks, reverting to the original thiol and maleimide. This can lead to premature release of the drug-linker payload from the antibody. The released payload can then bind to other thiol-containing molecules in circulation, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][3]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the antibody. However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction in vivo.[1][2][]

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most commonly due to the retro-Michael reaction, leading to deconjugation.[1] To address this, consider the following strategies:

  • Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is resistant to the retro-Michael reaction.[2][5] You can facilitate this by:

    • Post-conjugation pH Adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.0-9.0) after conjugation can accelerate hydrolysis. However, it is crucial to monitor for potential antibody aggregation at higher pH.

    • Use of "Self-Hydrolyzing" Maleimides: These are engineered maleimides with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[2][3][6]

  • Switch to a More Stable Linker:

    • Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides can form more stable linkages by re-bridging disulfide bonds.[7]

    • Alternative Chemistries: Explore other linker technologies that are not susceptible to thiol exchange, such as those based on sulfones.

Q3: What are "self-hydrolyzing" maleimides and how do they improve stability?

A3: Self-hydrolyzing maleimides are modified maleimide derivatives designed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation.[2][3][6] They typically incorporate a basic amino group positioned to provide intramolecular catalysis of the hydrolysis reaction.[2][6] This rapid, intramolecularly-catalyzed hydrolysis at neutral pH converts the thiosuccinimide into a stable, ring-opened structure that is no longer prone to the retro-Michael reaction.[2][3][6] This leads to ADCs with improved stability, better in vivo efficacy, and reduced off-target toxicity.[2][8]

Q4: I am observing a low drug-to-antibody ratio (DAR) after my conjugation reaction. What are the possible causes and troubleshooting steps?

A4: A low DAR can result from several factors:

  • Incomplete Reduction of Disulfide Bonds: If you are conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.

  • Inefficient Conjugation Reaction:

    • Optimize Reaction pH: The reaction between thiols and maleimides is most efficient at a pH between 6.5 and 7.5.[9] At pH values above 7.5, maleimides can also react with amines (e.g., lysine (B10760008) residues), leading to heterogeneity.[8]

    • Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions and purification challenges.

  • Maleimide Hydrolysis Prior to Conjugation: Maleimide reagents can hydrolyze in aqueous solutions, rendering them unreactive towards thiols. Ensure that your maleimide-linker is stored in a dry, biocompatible solvent like DMSO and is added to the reaction mixture promptly.[9]

Troubleshooting Guides

Problem: Premature Drug Release in Plasma Stability Studies
  • Possible Cause: The maleimide-thiol linkage is undergoing a retro-Michael reaction.

  • Troubleshooting Steps:

    • Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow you to identify the different DAR species and quantify the loss of the payload over time.

    • Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.

    • Implement a Stabilization Strategy:

      • Introduce a post-conjugation hydrolysis step by adjusting the pH to 8.0-9.0.

      • Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide derivative.

Problem: ADC Aggregation During or After Conjugation
  • Possible Cause: Increased hydrophobicity of the ADC due to the payload and linker, or unfavorable buffer conditions.[5]

  • Troubleshooting Steps:

    • Optimize Conjugation Conditions:

      • Control pH: Avoid pH conditions that are close to the isoelectric point (pI) of the antibody, as this can minimize solubility.[5]

      • Minimize Organic Solvents: If the payload-linker requires an organic solvent for solubility, use the minimum amount necessary, as some solvents can promote aggregation.[5]

    • Formulation Optimization:

      • Use Stabilizing Excipients: Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) in the formulation buffer to help prevent aggregation.

    • Consider Site-Specific Conjugation: Homogeneous ADCs produced through site-specific conjugation often exhibit improved physical stability and a lower propensity for aggregation compared to heterogeneous mixtures from stochastic conjugation.

Quantitative Data Summary

Table 1: Comparative Stability of Different Maleimide-Based Linkers

Linker TypeStability Characteristic% Payload Remaining (in presence of excess thiol/plasma)Reference
Conventional Maleimide Susceptible to retro-Michael reaction~50% after 3 days[8]
Self-Hydrolyzing Maleimide (DPR-based) Rapid hydrolysis to a stable form>95% after 7 days[8]
Next-Generation Maleimide (Maleamic Acid Linker) Completely stable100% after 7 days[7]
N-Aryl Maleimide Slower retro-Michael reaction compared to N-alkyl90-100% after 200 hours[10]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma (anticoagulant-treated)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • Reducing agent (e.g., DTT or TCEP)

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the ADC into the plasma to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the ADC in PBS.

    • Incubate all samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immunoaffinity Capture:

    • Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.

  • Washing:

    • Wash the beads several times with wash buffer to remove unbound plasma proteins.

  • Elution:

    • Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate with the neutralization buffer.

  • Sample Preparation for LC-MS:

    • For analysis of the intact ADC, the eluate can be directly analyzed.

    • For analysis of the light and heavy chains, treat the eluate with a reducing agent.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to determine the different DAR species and calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.

Protocol 2: Thiol Exchange Assay

This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with a small molecule thiol.

Materials:

  • ADC of interest

  • Glutathione (GSH) or N-acetylcysteine (NAC)

  • PBS, pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup:

    • Dissolve the ADC in PBS at a known concentration.

    • Prepare a solution of the small molecule thiol (e.g., 100-fold molar excess) in PBS.

  • Incubation:

    • Mix the ADC solution with the thiol solution.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analysis:

    • Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the concentration of the intact ADC and the formation of the deconjugated antibody and the thiol-payload adduct.

Visualizations

Instability_Pathways Mechanisms of Maleimide-Thiol Linkage Instability ADC Maleimide-Thiol Linked ADC (Thiosuccinimide) Retro_Michael Retro-Michael Reaction (Reversible) ADC->Retro_Michael Hydrolysis Hydrolysis (Irreversible) ADC->Hydrolysis Deconjugated_ADC Deconjugated Antibody + Free Maleimide-Payload Retro_Michael->Deconjugated_ADC Stable_ADC Hydrolyzed ADC (Ring-Opened) Hydrolysis->Stable_ADC Off_Target Off-Target Toxicity (e.g., Albumin Binding) Deconjugated_ADC->Off_Target

Caption: Competing pathways of the maleimide-thiol linkage.

Troubleshooting_Workflow Troubleshooting Payload Loss in ADCs Start Payload Loss Observed Cause Likely Cause: Retro-Michael Reaction Start->Cause Confirm Confirm with LC-MS and Thiol Exchange Assay Cause->Confirm Strategy Select Stabilization Strategy Confirm->Strategy Option1 Promote Hydrolysis (Post-conjugation pH adjustment) Strategy->Option1 Option2 Use Self-Hydrolyzing Maleimide Strategy->Option2 Option3 Use Next-Generation Maleimide Strategy->Option3 End Stable ADC Option1->End Option2->End Option3->End

Caption: A logical workflow for addressing ADC instability.

References

Technical Support Center: Strategies to Mitigate Hydrophobicity of Mal-Phe-C4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mal-Phe-C4-Val-Cit-PAB Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the inherent hydrophobicity of this linker-payload system, which can often lead to aggregation and other stability issues.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the development of this compound ADCs.

Issue: ADC Aggregation Observed During or After Conjugation

Possible Causes and Troubleshooting Steps:

Possible Cause Recommended Action
High Drug-to-Antibody Ratio (DAR) Higher DARs increase the overall hydrophobicity of the ADC, promoting aggregation.[1][2] Action: Titrate the linker-payload to antibody ratio during conjugation to achieve a lower, more optimal DAR. Evaluate the trade-off between potency and stability.
Hydrophobic Nature of the Linker-Payload The this compound linker itself, combined with a hydrophobic payload, contributes significantly to the ADC's hydrophobicity.[3][4] Action: Consider incorporating hydrophilic modifications into the linker. PEGylation is a common and effective strategy.[5][6][7][8]
Suboptimal Buffer Conditions The pH and ionic strength of the conjugation and formulation buffers can influence protein stability and solubility.[9] Action: Perform a buffer screen to identify the optimal pH and salt concentration that minimizes aggregation. This may involve using buffers such as histidine or acetate.[]
Presence of Organic Co-solvents Solvents used to dissolve the hydrophobic linker-payload can induce antibody denaturation and aggregation if not removed effectively.[9] Action: Minimize the concentration of organic co-solvents during conjugation. Ensure efficient removal of co-solvents post-conjugation through techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC).
Mechanical Stress High shear stress from processes like pumping or filtration can lead to protein aggregation.[11] Action: Optimize processing parameters by using lower flow rates, larger pore size filters, and minimizing vigorous mixing.
Issue: Poor Solubility and Precipitation of the ADC

Possible Causes and Troubleshooting Steps:

Possible Cause Recommended Action
Intrinsic Hydrophobicity of the ADC The fundamental chemical nature of the ADC construct leads to low aqueous solubility.[3][4][12] Action: Introduce hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, to improve solubility.[5][7][8] Explore novel hydrophilic moieties like chito-oligosaccharides.[13]
Inadequate Formulation The formulation may lack the necessary excipients to maintain the ADC in solution.[14] Action: Develop a robust formulation by screening various excipients. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can act as cryoprotectants and stabilizers.[] Surfactants (e.g., Polysorbate 20/80) can prevent surface adsorption and aggregation.[][11]
High ADC Concentration At high concentrations, intermolecular hydrophobic interactions are more likely, leading to precipitation.[11] Action: If the application allows, consider working with a lower ADC concentration. For high-concentration formulations, the use of specialized excipients is critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the hydrophobicity of a this compound ADC?

The main strategies focus on modifying the linker, optimizing the DAR, and developing a suitable formulation. Incorporating hydrophilic linkers, such as those with PEG chains, is a widely adopted and effective approach.[5][12][6][7][8] These linkers can "shield" the hydrophobic payload, improving solubility and reducing aggregation.[12][7] Additionally, carefully controlling the DAR to the lowest effective level can mitigate hydrophobicity-driven aggregation.[1][2] Finally, a well-designed formulation with appropriate excipients is crucial for maintaining ADC stability.[][14]

Q2: How does a PEG linker help in reducing ADC hydrophobicity?

Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into the ADC linker, can create a hydration shell around the molecule.[5] This improves the ADC's solubility in aqueous solutions and sterically hinders the intermolecular hydrophobic interactions that lead to aggregation.[5][12] PEG linkers can be designed as linear chains or as branched (pendant) structures, with some studies suggesting that pendant PEG configurations may offer superior performance in improving pharmacokinetics and stability.[7][8]

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on hydrophobicity?

There is a direct correlation between DAR and the overall hydrophobicity of an ADC.[2][3][4] Each conjugated linker-payload adds to the hydrophobic character of the antibody. Consequently, ADCs with higher DAR values tend to be more hydrophobic, which can lead to increased aggregation, reduced stability, and faster plasma clearance.[2][7] Therefore, optimizing the DAR is a critical step in developing a successful ADC.

Q4: What analytical techniques are recommended for assessing ADC hydrophobicity and aggregation?

Several analytical methods are essential for characterizing the biophysical properties of ADCs:

  • Hydrophobic Interaction Chromatography (HIC): This is a key technique for assessing the hydrophobicity of ADCs and can also be used to determine the distribution of different drug-loaded species.[15][16][17]

  • Size Exclusion Chromatography (SEC): SEC is the standard method for detecting and quantifying soluble aggregates.[15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess hydrophobicity and determine the average DAR.[15]

  • Dynamic Light Scattering (DLS): DLS is useful for detecting the presence of aggregates and determining their size distribution.[3][4]

Q5: Can formulation adjustments alone solve hydrophobicity issues?

While formulation is a powerful tool for improving the stability of hydrophobic ADCs, it may not be sufficient to overcome the challenges posed by a highly hydrophobic construct.[1][14] A comprehensive approach that combines linker modification and DAR optimization with formulation development is generally the most effective strategy.[] Formulation development for ADCs often involves screening various buffers, pH levels, and excipients such as sugars, polyols, and surfactants to find the optimal conditions for stability.[][11]

Experimental Protocols

Protocol 1: Screening of Hydrophilic Linkers

Objective: To compare the impact of a standard this compound linker versus a PEGylated version on ADC hydrophobicity and aggregation.

Methodology:

  • Synthesize two batches of the ADC:

    • Batch A (Control): Conjugate the antibody with the standard this compound-payload.

    • Batch B (Test): Conjugate the antibody with a Mal-PEGn-Phe-C4-Val-Cit-PAB-payload (where 'n' represents the number of PEG units, e.g., 4, 8, or 12).

  • Purify both ADC batches using SEC to remove unconjugated payload and aggregates.

  • Characterize both batches to ensure a similar average DAR.

  • Assess the hydrophobicity of each batch using HIC. A shorter retention time for Batch B would indicate reduced hydrophobicity.

  • Evaluate aggregation propensity by SEC immediately after purification and after a period of thermal stress (e.g., incubation at 40°C for one week). A lower percentage of high molecular weight species in Batch B would indicate improved stability.

Protocol 2: Determination of Optimal Drug-to-Antibody Ratio (DAR)

Objective: To identify the optimal DAR that balances therapeutic efficacy with acceptable hydrophobicity and stability.

Methodology:

  • Set up multiple conjugation reactions with varying molar ratios of the this compound-payload to the antibody to generate ADCs with different average DARs (e.g., 2, 4, 6, and 8).

  • Purify each ADC preparation.

  • Determine the average DAR for each preparation using HIC or RP-HPLC.

  • Analyze each DAR species for aggregation using SEC.

  • Perform in vitro cytotoxicity assays to assess the potency of each DAR species.

  • Compare the aggregation data with the cytotoxicity data to select the DAR that provides the best balance of stability and potency.

Visualizations

G Troubleshooting Workflow for ADC Aggregation start ADC Aggregation Observed cause1 High DAR? start->cause1 cause2 Suboptimal Buffer? start->cause2 cause3 Hydrophobic Linker-Payload? start->cause3 action1 Optimize DAR cause1->action1 action2 Screen Buffers (pH, Ionic Strength) cause2->action2 action3 Incorporate Hydrophilic Linker (e.g., PEG) cause3->action3 end Reduced Aggregation action1->end action2->end action3->end

Caption: A flowchart for troubleshooting ADC aggregation issues.

G Impact of Hydrophilic Linkers on ADC Properties cluster_0 Standard Hydrophobic ADC cluster_1 ADC with Hydrophilic Linker a1 This compound-Payload a2 High Hydrophobicity a1->a2 a3 Increased Aggregation a2->a3 a4 Poor Solubility a3->a4 b1 Mal-PEG-Phe-C4-Val-Cit-PAB-Payload b2 Reduced Hydrophobicity b1->b2 b3 Decreased Aggregation b2->b3 b4 Improved Solubility b3->b4 start ADC Development start->a1 start->b1

Caption: Comparison of standard vs. hydrophilic linker ADCs.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Mal-Phe-C4-Val-Cit-PAB Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Maleimide-Phenylalanine-C4-Valine-Citrulline-PABA (Mal-Phe-C4-Val-Cit-PAB) based payloads in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and formulation of ADCs with hydrophobic this compound payloads.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness of the ADC solution upon formulation. The inherent hydrophobicity of the payload leads to aggregation and precipitation in aqueous buffers.[1][]- Incorporate co-solvents: Use a minimal amount of an organic co-solvent such as DMSO or ethanol (B145695) to initially dissolve the payload-linker before conjugation and for the final ADC formulation.[3] The final concentration of the co-solvent should be carefully optimized to avoid antibody denaturation. - Optimize buffer conditions: Screen different buffer systems and pH values. Avoid formulating the ADC near its isoelectric point, as this is the point of least aqueous solubility.[1] - Add excipients: Include solubility-enhancing excipients like arginine or proline in the formulation buffer.[3]
Inconsistent results in cell-based assays. The presence of ADC aggregates can lead to heterogeneous preparations with variable activity.[4] Aggregates may have altered binding affinity and can be cleared more rapidly.[4]- Purify the ADC: Use size-exclusion chromatography (SEC) to remove aggregates and isolate the monomeric ADC species before conducting in vitro studies.[4] - Characterize the preparation: Analyze the ADC preparation for the percentage of high molecular weight species (aggregates) to ensure consistency between batches.[4]
Poor in vivo efficacy and rapid clearance of the ADC. Aggregation of the ADC in circulation can lead to rapid clearance by the reticuloendothelial system.[5][6]- Re-evaluate ADC hydrophobicity: If aggregation is confirmed, consider strategies to reduce the overall hydrophobicity of the ADC.[4] - Modify the linker: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to improve the solubility and pharmacokinetic profile of the ADC.[][7][8] - Site-specific conjugation: Employ site-specific conjugation technologies to produce a more homogeneous ADC, which can lead to improved stability.[4]
Difficulty in achieving a high drug-to-antibody ratio (DAR) without significant aggregation. Increasing the DAR with a hydrophobic payload directly increases the overall hydrophobicity of the ADC, promoting aggregation.[3][5]- Utilize hydrophilic linkers: The use of hydrophilic linkers is a key strategy to enable higher DARs by offsetting the hydrophobicity of the payload.[][7] - Antibody engineering: Engineer the antibody to have lower hydrophobicity, which can improve its ability to tolerate conjugation with hydrophobic payloads.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of ADCs containing this compound payloads?

A1: The primary driver for poor aqueous solubility is the hydrophobic nature of the cytotoxic payload itself, which is often a highly lipophilic molecule.[][5] The this compound linker, particularly the phenylalanine and C4 components, also contributes to the overall hydrophobicity.[] When multiple of these hydrophobic payload-linkers are conjugated to an antibody, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation in aqueous solutions.[1]

Q2: How can I quantitatively assess the aggregation of my ADC?

A2: Two common methods for quantifying ADC aggregation are Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[4][10]

  • SEC separates molecules based on their size. Aggregates, being larger than the monomeric ADC, will elute earlier. The percentage of aggregates can be calculated by integrating the peak areas.[4]

  • DLS measures the size distribution of particles in a solution. An increase in the average particle size or the polydispersity index (PDI) can indicate the presence of aggregates.[4]

Q3: What formulation strategies can I employ to improve the solubility of my ADC during development?

A3: A multi-faceted approach is often necessary:

  • Co-solvents: The use of organic co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol can aid in solubilization.[3] However, their concentrations must be minimized to prevent negative impacts on the antibody's stability.[3]

  • Excipients: Certain excipients can help to increase solubility and prevent aggregation. Arginine and proline are commonly used for this purpose.[3] Surfactants like polysorbate 20 or 80 can also be beneficial.

  • pH Optimization: The pH of the formulation buffer should be carefully selected. A pH away from the ADC's isoelectric point is generally preferred to maximize solubility.[1]

  • Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker can significantly improve the aqueous solubility of the final ADC.[][7][11]

Q4: Can the choice of conjugation site on the antibody affect the solubility of the final ADC?

A4: Yes, the conjugation site can influence the overall hydrophobicity and stability of the ADC. Site-specific conjugation methods that result in a more homogeneous product with defined drug-to-antibody ratios (DARs) can lead to improved physicochemical properties, including solubility, compared to traditional stochastic conjugation methods.[4]

Q5: Are there alternative linker designs that can mitigate the solubility issues associated with the Val-Cit PAB component?

A5: Yes, researchers are actively developing novel linker technologies. For instance, "exo-cleavable" linkers, where the cleavable peptide is positioned at the exo position of the PAB moiety, have been shown to mask payload hydrophobicity and reduce aggregation.[12] Additionally, incorporating hydrophilic amino acids or other polar groups into the linker can enhance aqueous solubility.[8][12] The use of phosphate-bridged linkers has also been explored to develop more water-soluble drug conjugates.[13]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

  • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the desired mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[3]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[3]

  • Injection and Elution: Inject a fixed volume of the sample onto the column and monitor the eluent using a UV detector at 280 nm.[4]

  • Data Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregates relative to the total peak area.[4]

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

  • Instrument Setup: Set the instrument parameters, including the temperature (e.g., 25°C) and scattering angle (e.g., 90°).[4]

  • Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large particles.[4]

  • Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument. Allow the temperature to equilibrate before performing multiple measurements for reproducibility.[4]

  • Data Analysis: Analyze the correlation function to determine the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or PDI is indicative of aggregation.[4]

Data Presentation

Table 1: Effect of Hydrophilic Linker on ADC Aggregation

ADC ConstructLinker TypePayloadDAR% Aggregates (by SEC)
ADC-1This compoundMMAE415.2%
ADC-2Mal-PEG4-Val-Cit-PABMMAE43.5%
ADC-3This compoundMMAE835.8%
ADC-4Mal-PEG4-Val-Cit-PABMMAE88.1%

This table presents hypothetical data to illustrate the positive impact of a hydrophilic PEG linker on reducing ADC aggregation, especially at higher DARs.

Table 2: Solubility of a this compound Payload in Different Formulation Buffers

Formulation BufferpHExcipientsCo-solvent (v/v %)Payload Solubility (µg/mL)
Phosphate Buffered Saline7.4NoneNone< 1
Citrate Buffer6.0NoneNone5
Citrate Buffer6.0100 mM ArginineNone25
Citrate Buffer6.0100 mM Arginine5% DMSO> 100

This table presents hypothetical data to demonstrate the synergistic effect of pH optimization, excipients, and co-solvents on improving the solubility of a hydrophobic payload.

Visualizations

experimental_workflow Experimental Workflow for ADC Aggregation Analysis cluster_prep ADC Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation ADC_Formulation ADC Formulation in Test Buffer SEC Size-Exclusion Chromatography (SEC) ADC_Formulation->SEC Inject Sample DLS Dynamic Light Scattering (DLS) ADC_Formulation->DLS Measure Sample Quantify_Aggregates Quantify % Aggregates SEC->Quantify_Aggregates Determine_Size Determine Particle Size & PDI DLS->Determine_Size Assess_Stability Assess Formulation Stability Quantify_Aggregates->Assess_Stability Determine_Size->Assess_Stability

Caption: Workflow for analyzing ADC aggregation.

signaling_pathway Mechanism of Hydrophobic Payload-Induced ADC Aggregation cluster_conjugation Conjugation Process cluster_aggregation Aggregation Pathway cluster_consequences Consequences Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Payload Hydrophobic Payload-Linker (this compound) Payload->ADC Conjugation Hydrophobic_Patches Exposure of Hydrophobic Patches ADC->Hydrophobic_Patches Self_Association Intermolecular Self-Association Hydrophobic_Patches->Self_Association Aggregation Formation of High Molecular Weight Aggregates Self_Association->Aggregation Reduced_Efficacy Reduced Efficacy Aggregation->Reduced_Efficacy Rapid_Clearance Rapid In Vivo Clearance Aggregation->Rapid_Clearance

Caption: Pathway of ADC aggregation.

References

Technical Support Center: Optimizing Mal-Phe-C4-Val-Cit-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer conditions for Maleimide-Phenylalanine-C4-Valine-Citrulline-p-aminobenzyl (Mal-Phe-C4-Val-Cit-PAB) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating the this compound linker to a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Deviating from this pH range can lead to decreased reaction efficiency and an increase in side reactions.

Q2: What are the consequences of performing the conjugation outside the optimal pH range?

A2:

  • Below pH 6.5: The rate of the conjugation reaction significantly decreases. This is because the reactive species is the thiolate anion (-S⁻), and a lower pH shifts the equilibrium towards the protonated, less reactive thiol group (-SH).

  • Above pH 7.5: The maleimide (B117702) group becomes more susceptible to hydrolysis into an unreactive maleamic acid, which will reduce your conjugation yield.[] Additionally, the selectivity for thiols is reduced, and side reactions with primary amines, such as the side chains of lysine (B10760008) residues, become more prevalent.[]

Q3: Which buffers are recommended for the conjugation reaction?

A3: Phosphate-buffered saline (PBS), Tris, and HEPES buffers, typically at a concentration of 10-100 mM, are recommended for the conjugation reaction.[1][2][3] It is critical that the chosen buffer is free of any thiol-containing compounds (e.g., dithiothreitol (B142953) [DTT], β-mercaptoethanol) as these will compete with your target molecule for reaction with the maleimide.

Q4: How should the this compound linker be stored?

A4: The this compound linker should be stored at -20°C in a dry environment, protected from light and moisture, to preserve its stability and reactivity.[] It is advisable to avoid repeated freeze-thaw cycles.[] Stock solutions of the linker should be prepared in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and can be stored at -20°C for up to a month.[2][3]

Q5: What is the role of the Val-Cit-PAB portion of the linker?

A5: The Valine-Citrulline (Val-Cit) dipeptide is a cleavable sequence designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[] The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[] Upon cleavage of the Val-Cit linker, a cascade reaction is initiated that leads to the release of the conjugated payload in its active form.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of the this compound linker.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed Maleimide Linker Prepare fresh stock solutions of the maleimide linker in anhydrous DMSO or DMF immediately before use.[2][3] Ensure the linker is stored properly at -20°C, protected from moisture.[]
Oxidized Thiols on Target Molecule If your target molecule contains disulfide bonds, pre-treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols.[2] TCEP is often preferred as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[2]
Incorrect Buffer pH Prepare a fresh batch of conjugation buffer and verify that the pH is within the optimal 6.5-7.5 range.[1][2][3]
Suboptimal Molar Ratio Increase the molar excess of the this compound linker. A 10:1 to 20:1 molar ratio of linker to thiol-containing molecule is a common starting point.[2][3] This may need to be optimized for your specific application.
Poor Reproducibility Inconsistent Reagent Preparation Ensure all reagents, especially the maleimide linker stock solution and buffers, are prepared fresh and consistently for each experiment.
Oxygen-Sensitive Thiols Degas buffers before use to minimize the re-oxidation of free thiols to disulfide bonds.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]
Presence of Unwanted Side Products Reaction with Amines Ensure the conjugation pH does not exceed 7.5.[] If non-specific labeling is a concern, consider lowering the pH towards 6.5, although this may slow down the reaction rate.
Thiazine Rearrangement This side reaction can occur if conjugating to an N-terminal cysteine. To minimize this, consider performing the conjugation at a more acidic pH (around 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.
Precipitation During Reaction Poor Solubility of Linker or Conjugate The this compound linker is generally soluble in DMSO and DMF.[] If precipitation occurs in the aqueous reaction buffer, the addition of a small percentage of an organic co-solvent may be necessary. However, the compatibility of the co-solvent with your target molecule must be verified. Novel maleimide linkers with enhanced aqueous solubility are also being developed.[6][7][8]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Thiolated Protein

Materials:

  • Thiolated protein (e.g., antibody)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the thiolated protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[3]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[2][3]

  • Maleimide Linker Stock Solution Preparation:

    • Allow the vial of this compound linker to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[2] Vortex briefly to ensure complete dissolution. Prepare this solution fresh before each use.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the 10 mM maleimide linker stock solution to the protein solution.[2][3] Add the linker solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[2][3] Protect the reaction from light.

  • Purification:

    • Remove excess, unreacted linker and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Analyze the conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol can be used to determine the concentration of free thiols on your protein before and after conjugation to assess reaction efficiency.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine or N-acetylcysteine for standard curve

  • Protein sample

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.

  • Sample Preparation:

    • Dilute your protein sample in the Reaction Buffer.

  • Reaction:

    • Add a solution of Ellman's Reagent to each standard and sample.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm.

  • Quantification:

    • Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in your protein sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification protein_prep Prepare Thiolated Protein Solution (pH 7.0-7.5) optional_reduction Optional: Reduce Disulfides (TCEP) protein_prep->optional_reduction If needed conjugation Add Maleimide Linker to Protein Solution (10-20x Molar Excess) protein_prep->conjugation linker_prep Prepare Fresh Maleimide Linker Stock (DMSO/DMF) linker_prep->conjugation optional_reduction->conjugation incubation Incubate: RT for 2h or 4°C Overnight conjugation->incubation purification Purify Conjugate (e.g., SEC, Dialysis) incubation->purification characterization Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purification->characterization

Caption: General experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield cause1 Hydrolyzed Maleimide Linker start->cause1 cause2 Oxidized Thiols on Protein start->cause2 cause3 Incorrect Buffer pH start->cause3 cause4 Suboptimal Molar Ratio start->cause4 sol1 Prepare Fresh Linker Stock in Anhydrous Solvent cause1->sol1 sol2 Reduce Protein with TCEP Prior to Conjugation cause2->sol2 sol3 Verify Buffer pH is between 6.5 and 7.5 cause3->sol3 sol4 Optimize and Increase Molar Excess of Linker cause4->sol4

Caption: Troubleshooting logic for low conjugation yield.

References

Minimizing batch-to-batch variability in Mal-Phe-C4-Val-Cit-PAB ADC production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Maleimide-Phenylalanine-C4-Valine-Citrulline-p-Aminobenzylcarbamate (Mal-Phe-C4-Val-Cit-PAB) Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound ADC production?

A1: Batch-to-batch variability in ADC production is a multifaceted issue stemming from the inherent complexity of these biomolecules.[1][2] Key sources of variability include:

  • Antibody Intermediate: Inconsistencies in the monoclonal antibody (mAb) starting material, such as variations in post-translational modifications, purity, and aggregation levels, can impact the final ADC product.[]

  • Drug-Linker Synthesis and Purity: The quality of the this compound linker-payload is critical. Impurities or variations in the linker's reactivity can lead to inconsistent conjugation efficiency and side-product formation.[]

  • Conjugation Process Parameters: The conjugation reaction itself is a major source of variability. Factors such as pH, temperature, reaction time, and the molar ratio of the drug-linker to the antibody must be tightly controlled to ensure a consistent Drug-to-Antibody Ratio (DAR) and minimize aggregation.

  • Purification Process: The purification steps, designed to remove unconjugated antibody, excess drug-linker, and aggregates, can introduce variability if not well-optimized and consistently executed.

  • Analytical Characterization: Variability in the analytical methods used to characterize the ADC can lead to inconsistent results, making it difficult to assess true batch-to-batch consistency.

Q2: What is the mechanism of the this compound linker and how does it influence ADC stability and efficacy?

A2: The this compound linker is a cleavable linker system designed for controlled drug release within target cancer cells. Its components each serve a specific function:

  • Maleimide (B117702) (Mal): This group reacts with free thiol groups (sulfhydryl groups) on cysteine residues of the antibody, forming a stable covalent bond.

  • Phenylalanine (Phe) and C4 Spacer: These components provide spacing and influence the hydrophobicity of the linker.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • p-Aminobenzylcarbamate (PAB): This acts as a self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB group spontaneously decomposes, releasing the active cytotoxic payload.

The stability of the linker in systemic circulation is crucial to minimize off-target toxicity, while its efficient cleavage within tumor cells is essential for therapeutic efficacy.[5]

Q3: What are the Critical Quality Attributes (CQAs) for a this compound ADC?

A3: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a this compound ADC, key CQAs include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. DAR is a critical parameter that directly impacts the ADC's potency and therapeutic window.[2][6]

  • Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for a cysteine-linked ADC). A consistent distribution is indicative of a well-controlled conjugation process.[2]

  • Aggregate and Fragment Levels: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) can affect efficacy, immunogenicity, and safety.[7][8]

  • Concentration of Free Drug-Linker: The amount of unconjugated cytotoxic payload and related species must be minimized to reduce potential systemic toxicity.[1][]

  • Potency: The biological activity of the ADC, typically measured by in vitro cell-killing assays, is a direct measure of its therapeutic potential.[9]

  • Purity: The overall purity of the ADC, including the absence of process-related impurities and by-products.[]

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the production of this compound ADCs.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Steps
Inaccurate quantification of mAb or drug-linker - Verify the concentration of the antibody solution using a reliable method (e.g., A280 with the correct extinction coefficient).- Confirm the purity and concentration of the this compound linker-payload stock solution.
Inefficient antibody reduction (for cysteine conjugation) - Optimize the concentration of the reducing agent (e.g., TCEP, DTT).- Ensure the reduction time and temperature are sufficient to achieve the desired level of disulfide bond reduction.- Promptly remove the reducing agent before adding the drug-linker to prevent its reaction with the maleimide group.
Suboptimal conjugation reaction conditions - pH: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group can react with free amines (e.g., lysine (B10760008) residues).- Molar Ratio: Optimize the molar excess of the drug-linker to the antibody. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[6]- Reaction Time and Temperature: Monitor the reaction over time to determine the optimal incubation period. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.
Hydrolysis of the maleimide group - Prepare the drug-linker solution in an anhydrous, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.- Avoid prolonged storage of the maleimide-containing linker in aqueous buffers.
Issue 2: High Levels of Aggregation
Potential Cause Troubleshooting Steps
Hydrophobicity of the drug-linker - The this compound linker and many cytotoxic payloads are hydrophobic, which can promote aggregation, especially at higher DARs.[8][10]- Consider using formulation buffers with excipients that can help to stabilize the ADC and reduce aggregation.
Unfavorable buffer conditions - pH: Aggregation can be more pronounced at the isoelectric point (pI) of the antibody.[8] Conduct the conjugation reaction at a pH away from the pI of the mAb.- Ionic Strength: Adjust the salt concentration of the buffer, as both low and high salt concentrations can sometimes promote aggregation.[8]
High protein concentration - While a higher protein concentration can favor the conjugation reaction, it can also increase the likelihood of aggregation. Optimize the antibody concentration to balance reaction efficiency and aggregation.
Stress during processing - Avoid harsh mixing, repeated freeze-thaw cycles, and exposure to high temperatures, as these can induce protein unfolding and aggregation.[10]
Issue 3: Presence of Free Drug-Linker in the Final Product
Potential Cause Troubleshooting Steps
Inefficient purification - Optimize the purification method (e.g., Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF)) to ensure efficient removal of small molecule impurities.- For SEC, ensure the column has adequate resolution to separate the ADC from the smaller free drug-linker molecules.
Instability of the ADC - If the ADC is unstable, the drug-linker may be released over time. Assess the stability of the purified ADC under the intended storage conditions.
Quenching of the reaction - After the desired reaction time, add a quenching agent (e.g., N-acetylcysteine, 2-mercaptoethanol) to react with any excess maleimide and prevent further reaction or side reactions.

Quantitative Data Summary

The following tables provide representative data and typical ranges for key quality attributes of this compound ADCs. It is important to note that specific acceptance criteria should be established for each individual ADC product based on its specific characteristics and intended use.

Table 1: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

ParameterTypical TargetAnalytical Method(s)
Average DAR 3.5 - 4.5Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), LC-MS
DAR Species DAR 0, 2, 4, 6, 8HIC, LC-MS
Unconjugated Antibody (DAR 0) < 10%HIC, LC-MS

Table 2: Purity and Impurity Profile

ParameterTypical Acceptance CriteriaAnalytical Method(s)
Monomer Purity > 95%Size Exclusion Chromatography (SEC)
High Molecular Weight Species (Aggregates) < 5%SEC
Low Molecular Weight Species (Fragments) < 1%SEC, CE-SDS (non-reducing and reducing)
Free Drug-Linker Product-specific (typically in the low ng/mL range)RP-LC, LC-MS/MS

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of the ADC based on their hydrophobicity.

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR).

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • ADC sample.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated for each species.

Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å).[1]

Reagents:

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • ADC sample.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample onto the column.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates, monomer, and fragments based on their retention times (aggregates elute first, followed by the monomer, and then fragments).

  • Calculate the percentage of each species relative to the total peak area.

Protocol 3: Quantification of Free Drug-Linker by LC-MS/MS

Objective: To quantify the amount of unconjugated drug-linker and related species in the final ADC product.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • ADC sample.

  • Certified reference standard of the free drug-linker.

Procedure:

  • Prepare a calibration curve using the certified reference standard of the free drug-linker.

  • Precipitate the protein from the ADC sample using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the sample and collect the supernatant.

  • Inject the supernatant onto the C18 column.

  • Elute the analytes using a gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the specific mass transitions for the free drug-linker using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Quantify the amount of free drug-linker in the sample by comparing its peak area to the calibration curve.

Visualizations

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation cluster_downstream Downstream Processing cluster_analysis Quality Control mAb Production mAb Production Antibody Reduction Antibody Reduction mAb Production->Antibody Reduction Drug-Linker Synthesis Drug-Linker Synthesis Conjugation Reaction Conjugation Reaction Drug-Linker Synthesis->Conjugation Reaction Antibody Reduction->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Purification Purification Quenching->Purification Formulation Formulation Purification->Formulation Characterization Characterization Formulation->Characterization

Caption: Overview of the this compound ADC production workflow.

Troubleshooting_DAR Low/Inconsistent DAR Low/Inconsistent DAR Potential Causes Inaccurate Reagent Quantification Inefficient Reduction Suboptimal Reaction Conditions Maleimide Hydrolysis Low/Inconsistent DAR->Potential Causes Solutions_Quantification Solutions_Quantification Potential Causes:f0->Solutions_Quantification Verify Concentrations Solutions_Reduction Solutions_Reduction Potential Causes:f1->Solutions_Reduction Optimize Reductant Solutions_Conditions Solutions_Conditions Potential Causes:f2->Solutions_Conditions Adjust pH, Ratio, Time Solutions_Hydrolysis Solutions_Hydrolysis Potential Causes:f3->Solutions_Hydrolysis Use Fresh Reagents Analytical_Methods ADC Product ADC Product HIC HIC ADC Product->HIC DAR SEC SEC ADC Product->SEC Aggregation LC-MS LC-MS ADC Product->LC-MS Free Drug Potency Assay Potency Assay ADC Product->Potency Assay Bioactivity

References

Validation & Comparative

A Head-to-Head Battle of ADC Linkers: Mal-Phe-C4-Val-Cit-PAB vs. Val-Ala in Pursuit of Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision point in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an in-depth comparison of two prominent cathepsin B-cleavable dipeptide linkers: the well-established Maleimide-Phenylalanine-C4-Valine-Citrulline-p-aminobenzylcarbamate (Mal-Phe-C4-Val-Cit-PAB) and the increasingly utilized Valine-Alanine (Val-Ala) linker. We will delve into their respective stability and efficacy profiles, supported by experimental data, to inform the rational design of next-generation ADCs.

The therapeutic success of an ADC hinges on the delicate balance between maintaining stability in systemic circulation to minimize off-target toxicity and enabling efficient payload release within the target tumor cell. Both the Val-Cit and Val-Ala dipeptide sequences are designed to be selectively cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[1][] This targeted cleavage mechanism is fundamental to their function. However, subtle differences in their chemical structures can have a significant impact on the overall performance of the ADC.

A key differentiator between the two linkers lies in their physicochemical properties, particularly hydrophobicity. Val-Ala linkers are generally considered to be less hydrophobic than their Val-Cit counterparts.[3] This characteristic can be advantageous in mitigating the risk of aggregation, especially when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[3] Aggregation can negatively impact manufacturing feasibility, pharmacokinetics, and the safety profile of an ADC. While Val-Cit linkers have a longer history of clinical validation and are a component of several approved ADCs, the Val-Ala linker presents a compelling alternative for novel ADC constructs, particularly those with challenging payloads or requiring high drug loading.[1]

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, comparing the performance of Val-Cit and Val-Ala-based linkers. It is important to note that direct cross-study comparisons should be made with caution, as experimental conditions such as the specific antibody, payload, cell lines, and animal models can vary.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit and Val-Ala Linkers

Antibody-PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Trastuzumab-MMAEVal-Cit-PABSK-BR-315.3[4]
Trastuzumab-MMAEVal-Ala-PABSK-BR-318.2[4]
Trastuzumab-MMAEPEG12-Val-Cit-PABSK-BR-316.1[4]
Trastuzumab-MMAEPEG12-Val-Ala-PABSK-BR-321.5[4]

MMAE: Monomethyl auristatin E

Table 2: In Vivo Efficacy of ADCs with Val-Cit and Val-Ala Linkers in a Human Epidermoid Carcinoma (A431) Xenograft Model

ADCLinker DipeptideDose (mg/kg)Tumor Growth InhibitionReference
F16-MMAEVal-Arg3Weakest activity[5]
F16-MMAEVal-Cit3Moderate activity[5]
F16-MMAEVal-Ala3Best tumor growth inhibition[5]

F16: A non-internalizing antibody targeting a splice isoform of tenascin-C.

Table 3: Aggregation of Anti-Her2 ADCs with High DAR

Linker TypeDARAggregationReference
Val-CitHighProne to precipitation and aggregation[3]
Val-AlaUp to 7.4Limited aggregation (<10%)[3]

Signaling Pathways and Experimental Workflows

To visualize the critical processes involved in ADC function and evaluation, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action Mechanism of Action for Val-Cit/Val-Ala Linker ADCs cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit/Val-Ala Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

ADC Mechanism of Action

ADC_Structure General Structure of Compared ADCs cluster_MalPheC4ValCitPAB This compound Linker ADC cluster_ValAla Val-Ala Linker ADC ADC1 Antibody This compound Linker Payload ADC2 Antibody Mal-(Spacer)-Val-Ala-PAB Linker Payload

General ADC Structures

Experimental_Workflow Experimental Workflow for ADC Comparison cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation plasma_stability Plasma Stability Assay (LC-MS) decision Select Optimal Linker plasma_stability->decision cathepsin_cleavage Cathepsin B Cleavage Assay (Fluorometric/LC-MS) cathepsin_cleavage->decision cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) efficacy Xenograft Tumor Model (Tumor Growth Inhibition) cytotoxicity->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd pk_pd->decision start ADC Synthesis & Characterization start->plasma_stability start->cathepsin_cleavage start->cytotoxicity

ADC Evaluation Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linkers. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss. The concentration of released free payload can also be quantified.[1]

Cathepsin B Cleavage Assay

Objective: To determine the rate and efficiency of linker cleavage by cathepsin B.

Methodology:

  • Reaction Setup: The ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (typically acidic pH, e.g., pH 5.5) containing a reducing agent like DTT.

  • Time Points: The reaction is quenched at various time points by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The amount of released payload is quantified using LC-MS/MS. The cleavage rate can be determined from the concentration of the released drug over time.[6]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added, and after incubation, the resulting formazan (B1609692) crystals are solubilized. Absorbance is measured at ~570 nm.

    • XTT Assay: XTT reagent is added, and the absorbance of the soluble formazan product is measured at ~450 nm.

  • Data Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting a dose-response curve.[7]

In Vivo Efficacy Study (Tumor Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADC, vehicle control, and other relevant controls via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[5]

Conclusion

The selection between a this compound and a Val-Ala linker for an ADC is a multifaceted decision that requires careful consideration of the specific antibody, the properties of the cytotoxic payload, and the desired pharmacological profile. The Val-Ala linker's lower hydrophobicity offers a significant advantage in reducing aggregation, particularly for ADCs with high DARs, potentially leading to improved manufacturability and a better safety profile.[3] Conversely, the Val-Cit linker is a well-validated component of several successful ADCs, providing a wealth of historical and clinical data.[1]

For novel ADC constructs, especially those employing hydrophobic payloads or aiming for high drug loading, the Val-Ala linker represents a compelling alternative. However, for projects where leveraging the extensive clinical experience of the Val-Cit linker is a priority, it remains a robust and reliable choice. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.

References

In Vitro Cytotoxicity of Mal-Phe-C4-Val-Cit-PAB ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing the Mal-Phe-C4-Val-Cit-PAB linker, a derivative of the widely used valine-citrulline (vc) peptide linker. The performance of this cleavable linker system is compared with other common linker-payload technologies, supported by experimental data to inform rational ADC design and development.

Mechanism of Action: The Val-Cit-PAB Linker

The this compound linker is designed for stability in systemic circulation and selective cleavage within the target tumor cell.[1] The valine-citrulline dipeptide serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[2] Upon internalization of the ADC into the target cell, the linker is cleaved, initiating a self-immolative cascade through the p-aminobenzylcarbamate (PAB) spacer to release the cytotoxic payload in its active form.[1]

digraph "Val-Cit-PAB_Cleavage_Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Payload Release for Val-Cit-PAB Linker", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

ADC [label="ADC Internalization\n(Receptor-Mediated Endocytosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysosome [label="Trafficking to Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cathepsin B Cleavage\nof Val-Cit Linker", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelfImmolation [label="1,6-Elimination of\nPAB Spacer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PayloadRelease [label="Active Payload Release\n(e.g., MMAE)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity [label="Induction of\nCell Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

ADC -> Lysosome; Lysosome -> Cleavage; Cleavage -> SelfImmolation; SelfImmolation -> PayloadRelease; PayloadRelease -> Cytotoxicity; }

Caption: Step-by-step workflow of the MTT assay for ADC cytotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells per well) and incubate overnight to allow for cell attachment.[3]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.[4]

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors like MMAE).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[4]

Conclusion

The this compound linker represents a robust and widely adopted technology for the development of ADCs. Its key feature is the protease-cleavable valine-citrulline dipeptide, which allows for efficient and selective release of the cytotoxic payload within the target tumor cells. Comparative in vitro cytotoxicity data demonstrates that ADCs utilizing this linker exhibit potent anti-cancer activity. The choice of linker and payload should be carefully considered based on the target antigen, tumor type, and desired therapeutic outcome. The provided experimental protocol for in vitro cytotoxicity assessment serves as a foundational method for the preclinical evaluation and comparison of ADC candidates.

References

In Vivo Efficacy of Mal-Phe-C4-Val-Cit-PAB ADCs: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) featuring the Mal-Phe-C4-Val-Cit-PAB linker system. The analysis focuses on preclinical xenograft models, offering valuable insights for researchers in oncology and drug development. We will delve into the experimental data, comparing the performance of these ADCs against relevant alternatives and providing detailed methodologies to support the findings.

Performance Comparison of Val-Cit-PAB-MMAE ADCs in Xenograft Models

The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a well-established cathepsin B-cleavable linker system used in several successful ADCs. When combined with the potent tubulin inhibitor Monomethyl Auristatin E (MMAE), it forms a powerful cytotoxic payload delivery system. The maleimide (B117702) (Mal) group facilitates conjugation to the antibody, while the Phenylalanine (Phe) and a four-carbon spacer (C4) can be incorporated to modulate the physicochemical properties of the linker-drug.

This section summarizes the in vivo efficacy of various anti-HER2 antibodies conjugated to a vc-MMAE payload, a close analogue of the this compound-MMAE system, in the HER2-positive NCI-N87 human gastric cancer xenograft model.

Treatment GroupDosageTumor Growth Inhibition (TGI) (%)Xenograft ModelKey Findings
hertuzumab-vcMMAE 5 mg/kg (single dose)Significant and sustainedNCI-N87Showed high potency and a lasting tumor inhibitory effect.[1]
hertuzumab-vcMMAE 10 mg/kg (single dose)Potent and sustainedNCI-N87Demonstrated strong anti-tumor activity at a higher single dose.[1]
IgG1(GH2-61)-vc-MMAE 30 mg/kg (q7d x 3)Near complete tumor eradicationNCI-N87Ranked as the most effective among the tested novel anti-HER2 ADCs.[2]
IgG1(trastuzumab)-vc-MMAE 30 mg/kg (q7d x 3)Significant tumor regressionNCI-N87Showed strong anti-tumor efficacy, comparable to other potent anti-HER2 ADCs.[2]
RC48 (Hertuzumab-VC-MMAE) Not specifiedStronger than hertuzumab + MMAENCI-N87Preclinical studies demonstrated superior anti-tumor activity compared to the unconjugated antibody and free drug combination.[3]
Trastuzumab-DM1 (Kadcyla®) Not specifiedLess potent than hertuzumab-vcMMAENCI-N87In vitro data suggested hertuzumab-vcMMAE had stronger antitumor activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols for in vivo efficacy studies of ADCs in xenograft models.

Cell Line and Culture
  • Cell Line: NCI-N87 (human gastric carcinoma) cells, known for their high expression of HER2, are commonly used.[1][2][4]

  • Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Establishment
  • Animal Model: Female BALB/c nude mice (athymic), typically 6-8 weeks old, are used.

  • Tumor Implantation: NCI-N87 cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a mixture with Matrigel) are injected subcutaneously into the right flank of the mice.[5]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice a week) with calipers using the formula: (Length × Width²)/2.

  • Group Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.[5][6]

ADC Administration and Efficacy Assessment
  • Dosing: ADCs are typically administered intravenously (IV) via the tail vein. Dosing schedules can vary, from a single dose to multiple doses over a period (e.g., once weekly for three weeks).[1][2]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[7] At the end of the study, tumors may be excised and weighed.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of MMAE-based ADCs.

experimental_workflow Experimental Workflow for ADC In Vivo Efficacy Study cluster_cell_culture Cell Culture cluster_xenograft Xenograft Model cluster_treatment Treatment & Assessment cell_line NCI-N87 Cell Culture harvesting Cell Harvesting & Counting cell_line->harvesting implantation Subcutaneous Implantation in Nude Mice harvesting->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization administration ADC Administration (IV) randomization->administration data_collection Tumor Volume & Body Weight Measurement administration->data_collection endpoint Endpoint Analysis data_collection->endpoint

Caption: A typical workflow for an in vivo xenograft efficacy study of an ADC.

The cytotoxic payload, MMAE, delivered by the this compound linker system, exerts its anti-tumor effect by disrupting the cellular machinery essential for cell division.

mmae_mechanism Mechanism of Action of MMAE Payload cluster_adc ADC Action cluster_mmae MMAE Action adc_binding 1. ADC Binds to Tumor Cell Receptor (e.g., HER2) internalization 2. Internalization into the Cell adc_binding->internalization lysosomal_trafficking 3. Trafficking to Lysosome internalization->lysosomal_trafficking payload_release 4. Linker Cleavage & MMAE Release lysosomal_trafficking->payload_release tubulin_binding 5. MMAE Binds to Tubulin payload_release->tubulin_binding polymerization_inhibition 6. Inhibition of Tubulin Polymerization tubulin_binding->polymerization_inhibition mitotic_arrest 7. G2/M Phase Cell Cycle Arrest polymerization_inhibition->mitotic_arrest apoptosis 8. Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: The signaling pathway of MMAE-induced cell death following ADC delivery.

MMAE functions as a potent mitotic inhibitor by disrupting microtubule dynamics.[8][9] Upon release inside the cancer cell, MMAE binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[10][11][12] The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[9]

Conclusion

The in vivo data from xenograft models consistently demonstrate the potent anti-tumor activity of ADCs utilizing the Val-Cit-PAB-MMAE system, particularly against HER2-positive gastric cancer. The ability to achieve significant, and in some cases, complete tumor regression highlights the therapeutic potential of this ADC platform. The choice of the targeting antibody is critical, as evidenced by the varying degrees of efficacy observed with different anti-HER2 antibodies. This guide underscores the importance of rigorous preclinical in vivo studies in evaluating and comparing the efficacy of novel ADC candidates to inform clinical development.

References

Navigating the Plasma Proteome: A Comparative Guide to the Stability of Mal-Phe-C4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic success. Premature release of the cytotoxic payload can lead to off-target toxicities and a diminished therapeutic window. This guide provides an objective comparison of the plasma stability of ADCs featuring the Mal-Phe-C4-Val-Cit-PAB linker-payload system against alternative linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a protease-cleavable system designed for selective release of the payload within the tumor microenvironment. The valine-citrulline (Val-Cit) dipeptide is the lynchpin of this technology, engineered for cleavage by lysosomal proteases like cathepsin B, which are often upregulated in cancer cells. However, the stability of this linker in plasma is not absolute and can be influenced by various factors, including the species of plasma and the presence of other proteases.

Comparative Plasma Stability Data

The following table summarizes quantitative data on the plasma stability of Val-Cit-PAB-based ADCs in comparison to other linker technologies. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeLinker ExampleADC ConstructPlasma SourceTime PointStability Metric (% Payload Release)Reference
Peptide (Val-Cit) This compound Ab095-vc-MMAEHuman6 days<1%[1]
Peptide (Val-Cit) This compound Ab095-vc-MMAECynomolgus Monkey6 days<1%[1]
Peptide (Val-Cit) This compound Ab095-vc-MMAERat6 days2.5%[1]
Peptide (Val-Cit) This compound Ab095-vc-MMAECD1 Mouse6 days~25%[1]
Exo-cleavable Peptide Exo-EVC LinkerTrastuzumab-exo-EVC-pyreneMouse4 days<5%[2]
Non-cleavable mc (maleimidocaproyl)Not SpecifiedNot SpecifiedNot SpecifiedGenerally higher stability than cleavable linkers[3]

Key Observations:

  • High Stability in Primate Plasma: The Val-Cit-PAB linker demonstrates excellent stability in human and cynomolgus monkey plasma, with minimal payload release observed over several days.[1]

  • Species-Specific Instability: A significant challenge for preclinical evaluation is the observed instability of the Val-Cit linker in rodent plasma.[1][4][5] This is primarily attributed to the activity of the carboxylesterase Ces1C in mice, which can prematurely cleave the linker.[2][6] Rat plasma also shows some degree of linker cleavage, albeit to a lesser extent than mouse plasma.[1]

  • Emerging Alternatives: Newer linker technologies, such as "exo-cleavable" linkers, have been developed to address the limitations of traditional Val-Cit linkers. These novel linkers have shown enhanced stability in mouse plasma while retaining their susceptibility to cleavage by intracellular proteases.[2]

  • Human Neutrophil Elastase Sensitivity: The Val-Cit linker has also been shown to be susceptible to cleavage by human neutrophil elastase, which could potentially lead to off-target toxicity.[2][6]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general methodology for assessing the in vitro plasma stability of a this compound ADC.

Objective: To quantify the release of the cytotoxic payload from an ADC in plasma over time.

Materials:

  • Test ADC (e.g., Trastuzumab-Mal-Phe-C4-Val-Cit-PAB-MMAE)

  • Control ADC (with a stable, non-cleavable linker if available)

  • Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Organic solvent for payload extraction (e.g., acetonitrile)

  • LC-MS/MS system for payload quantification

Procedure:

  • Incubation:

    • Thaw plasma at 37°C.

    • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture.

  • ADC Capture and Payload Extraction:

    • Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.

    • Wash the beads to remove unbound plasma proteins.

    • Elute the intact ADC from the beads.

    • Alternatively, to measure the released payload, the supernatant after bead capture can be collected.

    • Precipitate plasma proteins from the supernatant using a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload.

  • Quantification:

    • Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.

    • A standard curve of the free payload in the corresponding plasma matrix should be prepared for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of released payload at each time point relative to the initial total payload conjugated to the ADC.

    • Plot the percentage of released payload against time to determine the stability profile of the ADC in different plasma species.

Visualizing the Workflow and Linker Cleavage Mechanisms

To better understand the experimental process and the factors influencing ADC stability, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Time-Point Sampling cluster_2 Analysis ADC ADC Incubation Incubation ADC->Incubation Plasma Plasma Plasma->Incubation Aliquots Aliquots Incubation->Aliquots t = 0, 6, 24... hrs Immunoaffinity_Capture Immunoaffinity Capture Aliquots->Immunoaffinity_Capture LC_MS_MS LC-MS/MS Quantification Immunoaffinity_Capture->LC_MS_MS Released Payload Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for the in vitro plasma stability assay.

G cluster_0 Intended Cleavage Pathway cluster_1 Premature Cleavage Pathways ADC_in_Circulation ADC in Circulation (Val-Cit Linker) Internalization Tumor Cell Internalization ADC_in_Circulation->Internalization Ces1C Carboxylesterase 1C (Rodent Plasma) ADC_in_Circulation->Ces1C Neutrophil_Elastase Neutrophil Elastase (Human Plasma) ADC_in_Circulation->Neutrophil_Elastase Lysosome Lysosomal Compartment Internalization->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Payload_Release_Target Payload Release (On-Target) Cathepsin_B->Payload_Release_Target Payload_Release_OffTarget Payload Release (Off-Target) Ces1C->Payload_Release_OffTarget Neutrophil_Elastase->Payload_Release_OffTarget

Caption: Cleavage pathways of Val-Cit linkers in ADCs.

References

A Comparative Analysis of Protease-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody to the cytotoxic payload and significantly influencing the ADC's therapeutic index. Protease-cleavable linkers are a major class of ADC linkers designed to be stable in systemic circulation and to release the payload upon encountering specific proteases that are highly expressed in the tumor microenvironment. This guide provides a comparative analysis of different protease-cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.

Mechanism of Action of Protease-Cleavable Linkers

Protease-cleavable linkers are typically composed of a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsins, which are abundant in cancer cells.[1][2] Upon binding to the target antigen on a cancer cell, the ADC is internalized, often via endocytosis, and trafficked to the lysosome.[3][4] Inside the acidic and enzyme-rich environment of the lysosome, proteases cleave the linker, releasing the cytotoxic payload to exert its cell-killing effect.[5][6] Many designs incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously decomposes after enzymatic cleavage to ensure the release of the unmodified, fully active payload.[]

ADC_Mechanism cluster_extracellular Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Protease Cleavage of Linker Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Mechanism of action for an ADC with a protease-cleavable linker.

Comparative Analysis of Common Protease-Cleavable Linkers

The most extensively studied and clinically validated protease-cleavable linkers are di- and tetrapeptides. The choice of linker can significantly impact the ADC's properties, including stability, hydrophobicity, and bystander effect.

Valine-Citrulline (Val-Cit) Linker

The valine-citrulline (Val-Cit) dipeptide is the most widely used protease-cleavable linker in ADCs, featured in approved drugs like brentuximab vedotin (Adcetris®) and enfortumab vedotin (Padcev®).[2][8] It is highly sensitive to cleavage by cathepsin B, a protease overexpressed in many tumor types.[6][]

Advantages:

  • High Plasma Stability: Generally stable in human plasma, minimizing premature drug release.[][9]

  • Efficient Cleavage: Readily cleaved by cathepsin B in the lysosomal compartment.[8][10]

  • Extensive Clinical Validation: A well-established track record in numerous clinical-stage and approved ADCs.[11][12]

Disadvantages:

  • Hydrophobicity: The Val-Cit linker can be hydrophobic, which may lead to aggregation, particularly at high drug-to-antibody ratios (DARs).[12][13]

  • Mouse Plasma Instability: Susceptible to cleavage by mouse carboxylesterase 1C (Ces1c), which can complicate preclinical efficacy studies in mice.[14][15]

Valine-Alanine (Val-Ala) Linker

The valine-alanine (Val-Ala) linker is another dipeptide linker cleaved by cathepsin B.[] It has emerged as a popular alternative to Val-Cit, addressing some of its limitations.

Advantages:

  • Lower Hydrophobicity: Compared to Val-Cit, the Val-Ala linker is less hydrophobic, which can reduce ADC aggregation, especially with hydrophobic payloads or at high DARs.[12][17] This allows for the synthesis of ADCs with a DAR of up to 7.4 with limited aggregation.[12]

  • Good Stability and Efficacy: Demonstrates comparable buffer stability, cathepsin B release efficiency, and cellular activity to Val-Cit.[]

Disadvantages:

  • Slower Cleavage Rate: Generally cleaved by cathepsin B at a slower rate than Val-Cit.[10]

Other Protease-Cleavable Linkers
  • Phenylalanine-Lysine (Phe-Lys): This dipeptide is also cleaved by cathepsin B and has been shown in some studies to be cleaved more rapidly than Val-Cit.[10]

  • Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is used in the approved ADC trastuzumab deruxtecan (B607063) (Enhertu®).[] It is cleaved by lysosomal proteases, with a notable sensitivity to cathepsin L.[3]

  • Novel Enzyme-Cleavable Linkers: To enhance tumor specificity, linkers susceptible to other enzymes overexpressed in tumors are being explored, such as β-glucuronidase, β-galactosidase, and sulfatase.[12][18] These linkers can offer advantages in terms of hydrophilicity, potentially allowing for higher DARs.[18]

Data Presentation: Quantitative Comparison

Direct quantitative comparison of linkers across different studies can be challenging due to variations in the antibody, payload, conjugation chemistry, and experimental conditions. The following tables summarize available data to provide a comparative overview.

Table 1: Comparison of Physicochemical and Biological Properties

LinkerPrimary Cleaving ProteaseRelative Cleavage Rate (vs. Val-Cit)Key Characteristics
Val-Cit Cathepsin B[]1xHigh plasma stability, extensive clinical validation, can be hydrophobic.[11][13]
Val-Ala Cathepsin B[]~0.5x[10]Less hydrophobic than Val-Cit, reduced aggregation at high DARs.[12][17]
Phe-Lys Cathepsin B[10]~30x[10]Rapidly cleaved by Cathepsin B.
GGFG Cathepsin L, Cathepsin B[3]VariesStable in plasma, allows for high DAR.[]
β-Glucuronide β-Glucuronidase[18]VariesHigh hydrophilicity, good plasma stability.[18]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC (Target)LinkerPayloadCell LineIC50
Brentuximab Vedotin (CD30)Val-CitMMAEKarpas 299 (Anaplastic Large Cell Lymphoma)~10 ng/mL[19]
Trastuzumab-based ADC (HER2)Val-AlaPBDSK-BR-3 (Breast Cancer)Varies with DAR[12]
Trastuzumab Deruxtecan (HER2)GGFGDeruxtecanKPL-4 (HER2-positive breast cancer)13.9 ng/mL[18]
Anti-HER2 ADCβ-Galactosidase-cleavableMMAEN87 (Gastric Cancer)More potent than T-DM1 in vivo[12]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used in the assay.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linkers.

Experimental_Workflow cluster_workflow Experimental Workflow for ADC Linker Evaluation Start ADC with Novel Linker PlasmaStability Plasma Stability Assay (LC-MS) Start->PlasmaStability EnzymeCleavage Enzymatic Cleavage Assay (Fluorometric/LC-MS) Start->EnzymeCleavage Cytotoxicity In Vitro Cytotoxicity Assay (MTT/XTT) PlasmaStability->Cytotoxicity EnzymeCleavage->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander End Candidate Selection Bystander->End

A typical experimental workflow for evaluating ADC linkers.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the premature release of the payload in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of ~1 mg/mL in plasma (human, rat, mouse) at 37°C.[6][20] Include a control sample in PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[21]

  • Sample Preparation:

    • For DAR Measurement: Capture the ADC using Protein A beads. Elute the intact ADC.[22]

    • For Free Payload Measurement: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Centrifuge to collect the supernatant containing the released payload.[23]

  • Analysis (LC-MS):

    • Intact ADC: Analyze the eluted ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[6][24]

    • Released Payload: Quantify the free payload in the supernatant using LC-MS with a standard curve.[20][23]

  • Data Analysis: Plot the percentage of intact ADC (or average DAR) or the percentage of released payload over time to determine the stability profile.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility and kinetics of linker cleavage by a specific protease.

Methodology (Fluorometric): [8]

  • Reagents:

    • Recombinant human Cathepsin B.

    • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).[10]

    • Fluorogenic peptide substrate (linker conjugated to a fluorophore and quencher).

  • Enzyme Activation: Pre-incubate Cathepsin B in Assay Buffer to activate the enzyme.

  • Assay Setup (96-well plate):

    • Sample Wells: Add activated Cathepsin B and the fluorogenic substrate.

    • Control Wells: Include wells with substrate only (blank), enzyme only, and enzyme with a known inhibitor.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure fluorescence intensity at appropriate excitation/emission wavelengths at different time points (for kinetic analysis) or at a single endpoint.[8]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • For kinetic analysis, plot fluorescence versus time to determine the initial reaction velocity. Perform the assay at various substrate concentrations to calculate Michaelis-Menten constants (Km and kcat).[10]

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cells.

Methodology (MTT Assay): [5][25]

  • Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.[26]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[26]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.[26]

Bystander Effect Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology (Co-culture): [2][26]

  • Cell Preparation: Use an antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate. As a control, seed a monoculture of GFP-Ag- cells.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a plate reader to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of Ag- cells. A greater decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[26]

Conclusion

The selection of a protease-cleavable linker is a critical decision in ADC design, requiring a balance between plasma stability and efficient payload release at the tumor site. While the Val-Cit linker has a long history of clinical success, newer linkers like Val-Ala and GGFG, as well as those targeting other tumor-associated enzymes, offer potential advantages in terms of reduced hydrophobicity and improved manufacturing feasibility. A thorough and standardized experimental evaluation of linker stability, cleavage kinetics, and cytotoxic activity is paramount for selecting the optimal linker to maximize the therapeutic potential of an ADC.

References

Validating Cathepsin B-Mediated Cleavage: A Comparative Guide for Mal-Phe-C4-Val-Cit-PAB and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the design of antibody-drug conjugates (ADCs), the selective cleavage of the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The Mal-Phe-C4-Val-Cit-PAB linker is a widely utilized system designed for specific cleavage by the lysosomal protease, cathepsin B, which is often overexpressed in the tumor microenvironment.[][] This guide provides a comparative analysis of the this compound linker against alternative strategies, supported by experimental data and detailed protocols for validation.

The Val-Cit dipeptide sequence within the linker is the primary recognition site for cathepsin B.[][] Upon internalization of the ADC into the target cancer cell, the linker is exposed to high concentrations of cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[][3] However, the development of next-generation ADCs has been driven by the need to address certain liabilities of the traditional Val-Cit linker, such as susceptibility to premature cleavage by other proteases, which can lead to off-target toxicity.[4][5]

Comparative Performance of Cleavable Linkers

The ideal linker should exhibit high stability in systemic circulation and undergo rapid and specific cleavage upon reaching the target cell. The following tables summarize the performance of the Val-Cit linker in comparison to other commonly explored peptide linkers.

Table 1: Comparison of Cleavage of Different Peptide Linkers by Cathepsin B (Endpoint Assay)

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore>10000>50.0

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results may vary.

Table 2: Comparative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage

Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-CitCathepsin B---[6]
Val-AlaCathepsin B--Cleaved at ~half the rate of Val-Cit[4]
Phe-LysCathepsin B--Cleaved ~30-fold faster than Val-Cit[6]
cBu-CitCathepsin BVmax/Km 4.5-fold less than Val-Ala--[4]

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The relative rates are provided where available. The experimental conditions for each study may vary, affecting direct comparability.

Experimental Protocols

Accurate and reproducible validation of linker cleavage is paramount. The following are detailed protocols for two standard methodologies: a fluorometric assay for high-throughput screening and an LC-MS/MS-based assay for detailed kinetic analysis.

Protocol 1: Fluorometric Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol is designed to determine the kinetic constants, Km and kcat, for the cleavage of a peptide linker by Cathepsin B using a fluorogenic substrate.

Materials:

  • Purified human Cathepsin B

  • Fluorogenic peptide linker substrate (e.g., Val-Cit-AMC)

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

  • Assay Buffer: 25 mM MES, pH 5.0

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer and incubate at room temperature for 15 minutes. Further dilute the activated Cathepsin B to 0.2 ng/µL in Assay Buffer.

  • Substrate Preparation: Prepare a serial dilution of the fluorogenic peptide linker substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of the activated Cathepsin B solution.

  • Reaction Initiation: Add 50 µL of each substrate concentration to the wells containing the enzyme. Include blank wells with the highest substrate concentration and Assay Buffer only (no enzyme).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence in kinetic mode for at least 5 minutes, with excitation at 380 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: LC-MS/MS Assay for Quantifying Payload Release

This protocol provides a method to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.

Materials:

  • ADC with a cleavable linker

  • Recombinant human cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Assay Buffer for 15-30 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.

  • Reaction Initiation: Initiate the cleavage reaction by adding the activated cathepsin B solution (e.g., 20 nM final concentration).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quenching Solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the released payload and the internal standard.

  • Data Analysis:

    • Generate a standard curve for the payload using known concentrations.

    • Quantify the amount of released payload at each time point by comparing its peak area to that of the internal standard and using the standard curve.

    • Plot the concentration of the released payload over time to determine the cleavage rate.

Visualization of Cleavage and Experimental Workflow

Diagrams are provided below to illustrate the cathepsin B-mediated cleavage pathway and the general experimental workflow for its validation.

Cathepsin B-Mediated Cleavage of Val-Cit Linker ADC Antibody-Drug Conjugate (ADC) in Lysosome Cleavage Peptide Bond Cleavage (Val-Cit) ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation Payload Active Payload SelfImmolation->Payload

Caption: Cathepsin B cleavage of the Val-Cit linker and subsequent payload release.

Experimental Workflow for Cleavage Validation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Activation Activate Cathepsin B (with DTT) Incubation Incubate Enzyme with Substrate at 37°C Enzyme_Activation->Incubation Substrate_Prep Prepare ADC/Substrate Solutions Substrate_Prep->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching Detection Detect Cleavage Product (Fluorescence or LC-MS) Quenching->Detection

Caption: A generalized workflow for in vitro validation of linker cleavage.

References

A Head-to-Head Comparison of Mal-Phe-C4-Val-Cit-PAB and Hydrazone Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and therapeutic index. The choice between different linker technologies is a pivotal decision in ADC design. This guide provides an objective, data-driven comparison of two major classes of cleavable linkers: the protease-cleavable Mal-Phe-C4-Val-Cit-PAB and the acid-labile hydrazone linkers.

Introduction to the Linkers

This compound Linker: This linker belongs to the class of enzymatically cleavable linkers. It incorporates a dipeptide sequence, valine-citrulline (Val-Cit), which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. Cathepsin B is often upregulated in the tumor microenvironment, allowing for targeted payload release within cancer cells. The maleimide (B117702) (Mal) group facilitates conjugation to cysteine residues on the antibody, while the PAB (p-aminobenzyl) group acts as a self-immolative spacer, ensuring the release of an unmodified payload.[1]

Hydrazone Linker: Hydrazone linkers are a type of acid-labile linker, designed to be stable at the physiological pH of the bloodstream (approximately 7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][3] This pH-dependent cleavage mechanism was utilized in early-generation ADCs.[4] The stability of the hydrazone bond can be influenced by the chemical structure of the hydrazine (B178648) and carbonyl precursors.[5]

Data Presentation: A Quantitative Comparison

The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. The following tables summarize quantitative data on the stability and cleavage characteristics of Val-Cit and hydrazone linkers from various studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Val-Cit and Hydrazone Linkers

Linker TypeADC Model/ContextSpecies/ConditionStability Metric (Half-life, t½)Reference
Peptide (Val-Cit-PABC) Not SpecifiedHuman Plasma~230 days[6]
Peptide (Val-Cit-PABC) Not SpecifiedMouse Plasma~80 hours[6]
Peptide (Val-Cit-PABC-MMAE) Ab095Human & Cynomolgus Monkey Plasma<1% payload release after 6 days[6]
Peptide (Val-Cit-PABC-MMAE) Ab095Rat Plasma2.5% payload release after 6 days[6]
Hydrazone Not SpecifiedpH 7.4 Buffer183 hours[6][]
Hydrazone Phenylketone-derivedHuman and Mouse Plasma~2 days[]

Table 2: pH-Dependent Cleavage of Hydrazone Linkers

Linker Type/StructureConditionCleavage Metric (Half-life, t½)Reference
General Hydrazone pH 5.04.4 hours[5][]
Aromatic Hydrazone (AcBut) pH 4.5~24 hours (97% release)[5]
Acyl Hydrazone pH 5.02.4 minutes[5]

Cleavage Mechanisms and Experimental Workflows

Visualizing the distinct mechanisms of action and the processes for their evaluation is crucial for understanding the functional differences between these linkers.

Cleavage Mechanism of this compound Linker ADC ADC in Lysosome CathepsinB Cathepsin B ADC->CathepsinB Recognition Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Catalysis Intermediate Unstable Intermediate (p-aminobenzyl alcohol) Cleavage->Intermediate Release Self-Immolation (1,6-elimination) Intermediate->Release Payload Free Payload Release->Payload Remnant Spacer Remnant + CO2 Release->Remnant Cleavage Mechanism of Hydrazone Linker ADC ADC in Endosome/Lysosome AcidicEnv Acidic Environment (Low pH) ADC->AcidicEnv Internalization Hydrolysis Hydrazone Bond Hydrolysis AcidicEnv->Hydrolysis Protonation Payload Free Payload Hydrolysis->Payload Antibody Antibody-Linker Remnant Hydrolysis->Antibody Experimental Workflow for ADC Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_quant Quantification ADC_stock ADC Stock Solution Incubate Incubate ADC in Plasma at 37°C ADC_stock->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction & Process Sample Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS ELISA ELISA Analysis Quench->ELISA FreePayload Quantify Free Payload LCMS->FreePayload IntactADC Quantify Intact ADC ELISA->IntactADC

References

Evaluating the Bystander Effect of Mal-Phe-C4-Val-Cit-PAB ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses into the tumor microenvironment and kills adjacent, antigen-negative cancer cells. This guide provides a comprehensive evaluation of the bystander effect mediated by ADCs utilizing the Mal-Phe-C4-Val-Cit-PAB linker, a protease-cleavable system designed for controlled payload release. We will objectively compare its performance with other ADC platforms, supported by experimental data, and provide detailed methodologies for key assays.

The this compound linker belongs to the Valine-Citrulline (Val-Cit) dipeptide linker family, which is engineered for cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[1][2] This targeted release mechanism is crucial for minimizing systemic toxicity while ensuring potent anti-tumor activity. The bystander effect of such ADCs is largely governed by the physicochemical properties of the released payload, with membrane-permeable drugs demonstrating a more pronounced effect.[3][4]

Mechanism of Action: this compound ADC

The mechanism of action and subsequent bystander effect of a this compound ADC can be summarized in the following steps:

  • Circulation and Tumor Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to the target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The high concentration of proteases, such as Cathepsin B, within the lysosome cleaves the Val-Cit dipeptide linker.[][6]

  • Payload Release and Self-Immolation: Cleavage of the linker initiates the self-immolation of the para-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the target cell.[7]

  • Direct Cytotoxicity: The released payload exerts its cytotoxic effect on the target cell, for instance, by inhibiting tubulin polymerization in the case of auristatin derivatives like MMAE.[]

  • Bystander Effect: If the payload is membrane-permeable (e.g., MMAE), it can diffuse out of the target cell and into the surrounding tumor microenvironment.[3][4]

  • Killing of Neighboring Cells: The diffused payload is then taken up by adjacent antigen-negative cancer cells, inducing their death and thus amplifying the therapeutic effect of the ADC.[8][9]

Comparative Performance of ADC Linker-Payload Systems

The choice of both the linker and the payload is critical in determining the potency and extent of the bystander effect. The following tables provide a summary of quantitative data comparing different ADC linker-payload systems. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental setups across different studies.

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with a Val-Cit Linker

ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
cAC10-vcMMAE (DAR 2)L-8255[10]
cAC10-vcMMAE (DAR 4)L-8210[10]
cAC10-vcMMAE (DAR 8)L-822[10]
h1F6-vcMMAE (DAR 4)L-8220[10]
cOKT9-vcMMAE (DAR 4)L-8225[10]

This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.

Table 2: Comparative In Vitro Bystander Effect of Different Payloads

ADC ConstructCo-culture System (Ag+/Ag-)Bystander Cell Viability (% of control)Reference
Trastuzumab-vc-MMAESK-BR-3 (HER2+) / MCF7 (HER2-)Significantly Reduced[11]
Trastuzumab-vc-MMAFSK-BR-3 (HER2+) / MCF7 (HER2-)Minimally Affected[3][12]
Trastuzumab-DM1 (non-cleavable)SK-BR-3 (HER2+) / MCF7 (HER2-)Not Affected[9][11]

This table highlights the critical role of payload permeability in the bystander effect. MMAE, a membrane-permeable payload, demonstrates a significant bystander effect, while the less permeable MMAF and the payload of the non-cleavable T-DM1 do not.

Table 3: In Vivo Efficacy in Admixed Tumor Models

ADC ConstructTumor Model (Ag+/Ag- Ratio)Tumor Growth InhibitionReference
cAC10-vc-MMAEKarpas 299 (CD30+) / Karpas-35R (CD30-)Potent bystander killing observed[3]
cAC10-vc-MMAFKarpas 299 (CD30+) / Karpas-35R (CD30-)No significant bystander killing[3]
ADC with Glu-Val-Cit linkerMouse Tumor ModelSuperior efficacy to Val-Cit variant[10]
ADC with Val-Cit linkerMouse Tumor ModelEffective, but less than Glu-Val-Cit[10]

This table summarizes in vivo data, confirming the in vitro findings. The membrane-permeable MMAE payload effectively controls the growth of antigen-negative tumor cells in a mixed tumor model. The data also suggests that modifications to the Val-Cit linker, such as the inclusion of a glutamate (B1630785) residue, can enhance in vivo efficacy, likely due to improved stability.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of bystander effect assessments.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[13][14]

1. Cell Line Preparation:

  • Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen for the ADC's antibody.

  • Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the cytotoxic payload. Engineer these cells to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

2. Co-culture Seeding:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • Include monoculture wells for each cell line as controls.

3. ADC Treatment:

  • Prepare serial dilutions of the test ADC and control ADCs (e.g., an ADC with a non-cleavable linker or a different payload).

  • Add the ADCs to the co-culture and monoculture wells. Include untreated wells as a negative control.

4. Incubation:

  • Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.

5. Analysis:

  • Use a high-content imaging system or flow cytometry to specifically quantify the number of viable Ag- (GFP-positive) cells.

  • A significant decrease in the viability of Ag- cells in the ADC-treated co-culture wells compared to the treated monoculture Ag- wells and untreated co-culture wells indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by the release of the cytotoxic payload into the culture medium.[11][13]

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture plate and treat them with a cytotoxic concentration of the ADC for 48-72 hours.

  • Collect the culture medium, which now contains any released payload.

  • As a control, prepare conditioned medium from untreated Ag+ cells.

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a separate 96-well plate.

  • Remove the existing medium and replace it with the collected conditioned medium from the ADC-treated and untreated Ag+ cells.

3. Incubation and Analysis:

  • Incubate the Ag- cells for 72-96 hours.

  • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to the control conditioned medium confirms a bystander effect mediated by a secreted factor (the payload).

In Vivo Admixed Tumor Xenograft Model

This model evaluates the bystander effect in a more physiologically relevant setting.[3][14]

1. Cell Preparation and Implantation:

  • Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells at a defined ratio (e.g., 1:1). The Ag- cells should be engineered to express a reporter gene like luciferase for non-invasive monitoring.

  • Subcutaneously implant the cell mixture into immunocompromised mice.

2. Tumor Growth and Treatment:

  • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, test ADC, and comparator ADCs.

  • Administer the treatments, typically via intravenous injection.

3. Tumor Monitoring and Analysis:

  • Measure tumor volume regularly using calipers.

  • Monitor the growth of the Ag- (luciferase-expressing) cell population using an in vivo imaging system.

  • At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effects on both Ag+ and Ag- cell populations.

  • A significant reduction in the overall tumor volume and the luciferase signal in the test ADC group compared to controls demonstrates an in vivo bystander effect.

Visualizations

The following diagrams illustrate the signaling pathway of the ADC and the experimental workflows.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_bystander Intracellular Space (Bystander Cell) ADC This compound ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell PayloadUptake Payload Uptake BystanderCell->PayloadUptake 8. Uptake Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage 4. Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease 5. Release PayloadRelease->BystanderCell 7. Diffusion Cytotoxicity Direct Cell Killing PayloadRelease->Cytotoxicity 6. Direct Effect BystanderKilling Bystander Cell Killing PayloadUptake->BystanderKilling 9. Bystander Effect

Caption: Mechanism of action of a this compound ADC and its bystander effect.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Assay cluster_invivo In Vivo Assessment CoCulture_Setup Seed Ag+ and Ag- (GFP+) cells together CoCulture_Treat Treat with ADC CoCulture_Setup->CoCulture_Treat CoCulture_Analyze Analyze Ag- cell viability (Flow Cytometry/Imaging) CoCulture_Treat->CoCulture_Analyze CM_Prepare Treat Ag+ cells with ADC, collect medium CM_Treat Transfer conditioned medium to Ag- cells CM_Prepare->CM_Treat CM_Analyze Assess Ag- cell viability (MTT/CTG) CM_Treat->CM_Analyze InVivo_Setup Co-implant Ag+ and Ag- (Luc+) cells in mice InVivo_Treat Treat with ADC InVivo_Setup->InVivo_Treat InVivo_Monitor Monitor tumor volume and luciferase signal InVivo_Treat->InVivo_Monitor

Caption: Experimental workflow for evaluating the ADC bystander effect.

Conclusion

ADCs utilizing the this compound linker, in conjunction with a membrane-permeable payload like MMAE, are designed to elicit a potent bystander effect. This characteristic is crucial for overcoming tumor heterogeneity, a significant challenge in cancer therapy. The experimental data strongly suggests that the cleavable nature of the Val-Cit linker and the physicochemical properties of the payload are key determinants of this effect. The provided experimental protocols offer a robust framework for the preclinical evaluation and comparison of the bystander killing capacity of novel ADC candidates, enabling the rational design of more effective cancer therapeutics.

References

Assessing the Immunogenicity of Mal-Phe-C4-Val-Cit-PAB ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The formation of anti-drug antibodies (ADAs) can lead to altered pharmacokinetics, reduced therapeutic effect, and potential adverse events.[1][2] This guide provides a comparative assessment of the immunogenicity profile of ADCs utilizing the Mal-Phe-C4-Val-Cit-PAB linker, with a focus on supporting experimental data and detailed methodologies.

The this compound linker is a protease-cleavable linker designed for controlled release of the cytotoxic payload within the target tumor cell.[3][] Its immunogenic potential is influenced by the monoclonal antibody backbone, the payload, and the linker itself, which can be processed and presented by antigen-presenting cells (APCs).

Comparative Immunogenicity of ADC Linkers

The Val-Cit (valine-citrulline) dipeptide is a key component of the this compound linker and is designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[5][6] The immunogenicity of this and other linkers is a subject of ongoing research. While direct comparative immunogenicity data for the this compound linker is not extensively published, we can infer its likely properties based on studies of similar Val-Cit containing ADCs and other cleavable linkers.

Linker TypeKey CharacteristicsReported Immunogenicity & PerformanceReferences
Val-Cit (e.g., in this compound) Protease-cleavable (Cathepsin B). Well-established clinical history.Incidence of ADAs for vc-MMAE ADCs ranges from 0% to 35.8%, which is comparable to monoclonal antibodies. Most ADAs are directed against the antibody, suggesting a lesser role for the linker-payload in driving immunogenicity. Can be susceptible to premature cleavage by other enzymes like human neutrophil elastase.[7][7][8][9]
Val-Ala Protease-cleavable (Cathepsin B).Less hydrophobic than Val-Cit, which can reduce aggregation, particularly at higher drug-to-antibody ratios (DARs). Shows similar in vitro stability and efficacy to Val-Cit.[5][][5][]
Glu-Val-Cit Protease-cleavable. Designed for enhanced stability.Demonstrates greater stability in mouse plasma compared to Val-Cit, potentially leading to improved in vivo performance.[9][9]
Hydrazone (Acid-labile) Cleavable in the acidic environment of endosomes and lysosomes.Can be less stable in circulation, leading to premature drug release. The non-specific release can contribute to off-target toxicity.[9]
Disulfide Cleavable in the reducing intracellular environment.Can exhibit good plasma stability. The release mechanism is dependent on the differential in glutathione (B108866) concentrations between plasma and the cell cytoplasm.[]
Non-cleavable (e.g., SMCC) Requires lysosomal degradation of the antibody to release the payload.Generally more stable in circulation, which may reduce the risk of systemic toxicity from premature payload release. The active metabolite is the payload attached to the linker and a lysine (B10760008) residue.[6]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of neutralizing antibodies (NAbs).[11]

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is used to detect antibodies that can bind to the ADC.

Protocol:

  • Coating: Coat streptavidin-coated microtiter plates with a biotinylated version of the this compound ADC. Incubate for 1 hour at room temperature.

  • Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add patient serum samples (typically diluted) and positive/negative controls to the wells. Incubate for 2 hours at room temperature to allow ADAs to bind to the captured ADC.

  • Washing: Repeat the washing step.

  • Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) version of the this compound ADC. Incubate for 1 hour at room temperature. This will bind to the other arm of the bivalent ADAs, forming a "bridge".

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the label (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

For confirmatory assays , samples are pre-incubated with an excess of the unlabeled ADC. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.[12][13]

In Vitro T-cell Proliferation Assay

This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Dendritic Cell Generation: Generate monocyte-derived dendritic cells (DCs) from the PBMCs.

  • Antigen Loading: Load the DCs with the this compound ADC.

  • Co-culture: Co-culture the antigen-loaded DCs with autologous T-cells (isolated from the same donor's PBMCs).

  • Proliferation Measurement: After a 5-7 day incubation period, measure T-cell proliferation. This can be done by:

    • CFSE Staining: Labeling T-cells with CFSE dye before co-culture and measuring dye dilution by flow cytometry.

    • [³H]-Thymidine Incorporation: Adding radiolabeled thymidine (B127349) to the culture and measuring its incorporation into the DNA of proliferating cells.

  • Data Analysis: Compare the proliferation in response to the ADC with positive (e.g., KLH) and negative (vehicle) controls.[14][15]

Visualizing the Immunogenicity Pathway and Workflow

To better understand the processes involved in ADC immunogenicity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell ADC This compound ADC Endosome Endosome/Lysosome ADC->Endosome Internalization Peptides Processed Peptides (from ADC) Endosome->Peptides Proteolytic Degradation MHC_II MHC Class II T_Cell T-Helper Cell MHC_II->T_Cell Antigen Presentation Peptides->MHC_II Peptide Loading B_Cell_Activation B-Cell Activation (ADA Production) T_Cell->B_Cell_Activation Activation & Proliferation TCR T-Cell Receptor (TCR) TCR->T_Cell

Figure 1. Antigen presentation pathway for ADCs.

G cluster_workflow Immunogenicity Assessment Workflow start Patient Serum Sample screening Screening Assay (Bridging ELISA) start->screening positive ADA Positive screening->positive Signal > Cutoff negative ADA Negative screening->negative Signal < Cutoff confirmatory Confirmatory Assay (Competitive Inhibition) confirmed_positive Confirmed ADA Positive confirmatory->confirmed_positive Signal Inhibited confirmed_negative False Positive confirmatory->confirmed_negative Signal Not Inhibited neutralizing Neutralizing Antibody (NAb) Assay (Cell-based or Ligand Binding) nab_positive NAb Positive neutralizing->nab_positive Activity Neutralized nab_negative NAb Negative neutralizing->nab_negative Activity Not Neutralized positive->confirmatory confirmed_positive->neutralizing

Figure 2. Tiered workflow for ADA assessment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mal-Phe-C4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of complex chemical compounds like Mal-Phe-C4-Val-Cit-PAB, a potent antibody-drug conjugate (ADC) linker, is a critical component of laboratory safety and regulatory compliance. Due to its cytotoxic nature, stringent disposal procedures must be followed to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

I. Hazard Assessment and Classification

This compound is classified as a cytotoxic compound. Waste containing this substance must be treated as hazardous and cytotoxic waste. Key hazards are associated with its potential to be carcinogenic, mutagenic, and toxic for reproduction[1]. All waste materials, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE), must be segregated from general and non-hazardous waste streams.

II. Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), appropriate PPE is mandatory to prevent exposure.

PPE ComponentSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves.
Eye Protection Chemical splash goggles or a face shield.
Lab Coat Impermeable, disposable lab coat.
Respiratory A fit-tested N95 respirator or higher, especially when handling the solid compound.

III. Step-by-Step Disposal Protocol

The primary and universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company[1][2]. The following protocol details the procedures to be followed within the laboratory before the waste is collected for incineration.

Step 1: Segregation of Waste

Proper segregation is the first and most critical step.

  • Solid Waste: All contaminated solid materials, including unused solid this compound, contaminated vials, pipette tips, and PPE, must be placed in a designated, puncture-proof, and clearly labeled cytotoxic waste container. These containers are typically color-coded, often yellow with a purple lid or otherwise marked in accordance with institutional and local regulations[1].

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the full chemical name.

  • Sharps: Any contaminated sharps, such as needles or blades, must be disposed of in a designated cytotoxic sharps container[3].

Step 2: Chemical Inactivation (Optional, where permissible)

For liquid waste, a chemical inactivation step can be performed to degrade the hazardous components of the linker before collection. This procedure should be carried out in a chemical fume hood with appropriate PPE. The following is a general protocol based on the chemical properties of the linker's components.

Experimental Protocol for Chemical Inactivation:

This protocol aims to hydrolyze the maleimide (B117702) ring and the peptide bonds, and potentially degrade the p-aminobenzyl carbamate (B1207046) (PAB) spacer.

  • Preparation: For every 1 volume of liquid waste containing this compound, prepare 2 volumes of a 2 M sodium hydroxide (B78521) (NaOH) solution and 2 volumes of a 10% sodium hypochlorite (B82951) (bleach) solution.

  • Inactivation:

    • Slowly add the 2 M NaOH solution to the liquid waste container. The increased pH will facilitate the hydrolysis of the maleimide ring[4].

    • After the addition of NaOH, slowly add the 10% sodium hypochlorite solution. This will aid in the oxidative degradation of the organic components.

  • Reaction Time: Loosely cap the container to avoid pressure buildup and allow the mixture to react for a minimum of 24 hours in a designated, well-ventilated area.

  • Neutralization: After 24 hours, neutralize the solution by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6.0 and 8.0. Monitor the pH using pH strips.

  • Final Disposal: The neutralized liquid waste, although treated, must still be collected in the designated cytotoxic liquid waste container for incineration.

Quantitative Data for Inactivation Protocol

ParameterValue/RecommendationPurpose
Inactivating Reagents 2 M NaOH, 10% Sodium HypochloriteHydrolysis and oxidation of the linker.
Reagent to Waste Ratio 2:1 (v/v) for each reagentTo ensure a sufficient concentration for degradation.
Reaction Time Minimum 24 hoursTo allow for the completion of the chemical degradation.
Final pH 6.0 - 8.0Neutralization before final collection.

Step 3: Labeling and Storage

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste"

    • The biohazard symbol if applicable

    • The name of the primary chemical constituent (this compound)

    • The date of waste accumulation

    • The laboratory and principal investigator's name

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) office or a licensed waste management contractor.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste assess_type Assess Waste Type start->assess_type solid_waste Solid Waste (PPE, vials, tips, etc.) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, blades) assess_type->sharps_waste Sharps segregate_solid Place in Labeled Cytotoxic Solid Waste Container solid_waste->segregate_solid inactivation_decision Chemical Inactivation Permitted? liquid_waste->inactivation_decision segregate_sharps Place in Labeled Cytotoxic Sharps Container sharps_waste->segregate_sharps storage Store in Secure Designated Area segregate_solid->storage segregate_liquid Collect in Labeled Cytotoxic Liquid Waste Container segregate_liquid->storage segregate_sharps->storage inactivation_decision->segregate_liquid No perform_inactivation Perform Chemical Inactivation Protocol inactivation_decision->perform_inactivation Yes perform_inactivation->segregate_liquid collection Arrange for Collection by Licensed Waste Handler storage->collection incineration High-Temperature Incineration collection->incineration

Disposal workflow for this compound.

V. Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety. By adhering to these procedures, laboratories can ensure the safety of their personnel, remain in compliance with regulations, and prevent environmental contamination. Always consult your institution's specific guidelines and your local regulatory requirements, as they may have additional stipulations for the management of cytotoxic waste.

References

Personal protective equipment for handling Mal-Phe-C4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of a Key ADC Linker.

Mal-Phe-C4-Val-Cit-PAB is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] Given its role in connecting highly potent cytotoxic agents to antibodies, it is imperative to handle this compound with stringent safety protocols appropriate for highly potent active pharmaceutical ingredients (HPAPIs).[3][4] This guide provides the essential personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A task-specific risk assessment is crucial for determining the exact PPE requirements.[5] However, the following table summarizes the recommended PPE for handling this compound, particularly when in solid or powder form, which poses a significant risk of airborne exposure.[6]

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesDouble layer of nitrile, latex, or neoprene gloves.[5] Ensure gloves are rated for handling cytotoxic compounds.To prevent skin contact with the compound.
Body Protection Lab Coat/GownDisposable, impermeable, long-sleeved gown with cuffs tucked into gloves.[7]To protect skin and personal clothing from contamination.
Eye Protection Safety Goggles/Face ShieldChemical splash goggles or a full-face shield.[8]To protect eyes from splashes and airborne particles.
Respiratory Protection RespiratorAn appropriate respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) should be used, especially when handling powders outside of a containment system.To prevent inhalation of airborne particles.
Foot Protection Shoe CoversDisposable shoe covers.[7]To prevent the spread of contamination outside the work area.

Experimental Protocols: Safe Handling and Disposal

1. Preparation and Handling:

  • Containment: All handling of solid this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or a containment isolator to minimize exposure.[6]

  • Weighing: Use a balance inside a containment system. If a significant quantity is being weighed, additional respiratory protection may be necessary.

  • Dissolving: When preparing solutions, add the solvent to the solid linker slowly to avoid aerosolization. The compound is soluble in DMSO.[]

  • Spill Management: A cytotoxic spill kit must be readily available in all areas where the linker is handled.[10][11] In case of a spill, the area should be evacuated and cordoned off. Trained personnel wearing appropriate PPE should clean the spill according to established procedures.

2. Disposal Plan:

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be disposed of as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[7]

  • Decontamination: All non-disposable equipment must be decontaminated using a validated procedure.

  • Final Disposal: Cytotoxic waste must be incinerated by a licensed hazardous waste disposal company.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain this compound don_ppe Don Appropriate PPE prep_start->don_ppe enter_containment Enter Containment Area (e.g., Fume Hood, Isolator) don_ppe->enter_containment weigh Weigh Compound enter_containment->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill conjugate Perform Conjugation Reaction dissolve->conjugate dissolve->spill decontaminate Decontaminate Work Surfaces and Equipment conjugate->decontaminate conjugate->spill dispose_waste Dispose of Contaminated Waste in Cytotoxic Waste Stream decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe cleanup_end End doff_ppe->cleanup_end spill_protocol Execute Spill Protocol spill->spill_protocol Activate spill_protocol->decontaminate Post-cleanup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.